molecular formula C44H42K3N3O16S4 B15553199 Sulfo-CY-5.5 NHS ester tripotassium

Sulfo-CY-5.5 NHS ester tripotassium

Número de catálogo: B15553199
Peso molecular: 1114.4 g/mol
Clave InChI: POOHULPRLRMLSC-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfo-CY-5.5 NHS ester tripotassium is a useful research compound. Its molecular formula is C44H42K3N3O16S4 and its molecular weight is 1114.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H42K3N3O16S4

Peso molecular

1114.4 g/mol

Nombre IUPAC

tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3

Clave InChI

POOHULPRLRMLSC-UHFFFAOYSA-K

Origen del producto

United States

Foundational & Exploratory

Sulfo-CY-5.5 NHS Ester Tripotassium: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and protocols for the use of Sulfo-CY-5.5 NHS ester tripotassium in biomedical research and drug development.

This compound is a water-soluble, amine-reactive fluorescent dye that belongs to the cyanine (B1664457) family of synthetic polymethine dyes.[1][2][3] Its pronounced fluorescence in the near-infrared (NIR) spectrum, coupled with its high water solubility, makes it an invaluable tool for labeling a wide array of biomolecules.[2][4] This guide provides a comprehensive overview of its technical specifications, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Properties and Specifications

The inherent characteristics of this compound make it particularly well-suited for sensitive biological applications. The presence of sulfonate groups enhances its water solubility, allowing for conjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.[2][4] The N-hydroxysuccinimide (NHS) ester functional group provides a mechanism for covalent attachment to primary amines on biomolecules, forming a stable amide bond.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C44H42K3N3O16S4[5]
Molecular Weight 1114.37 g/mol [5]
CAS Number 2419286-92-1[4][5]
Appearance Dark blue solid[5]
Solubility Good in water, DMSO, and DMF[5]
Spectroscopic Properties

The near-infrared fluorescence of Sulfo-CY-5.5 is a key feature, as it minimizes background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio in imaging applications.[2][4]

Spectroscopic ParameterValueReference(s)
Excitation Maximum (λex) 675 nm[5]
Emission Maximum (λem) 694 nm[5]
Molar Extinction Coefficient (ε) 235,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) ~0.2[6]
Correction Factor (CF260) 0.09[5]
Correction Factor (CF280) 0.11[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Sulfo-CY-5.5 NHS ester in research. The following sections provide a comprehensive guide to protein labeling and subsequent in vivo imaging.

Protein and Antibody Labeling Protocol

This protocol outlines the steps for the covalent labeling of proteins, such as antibodies, with Sulfo-CY-5.5 NHS ester.

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS.

  • Dye Stock Solution: Allow the vial of Sulfo-CY-5.5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh for each use.[7]

2. Conjugation Reaction:

  • Molar Ratio: The optimal molar ratio of dye to protein for efficient labeling is typically between 5:1 and 20:1. A starting point of a 10:1 molar ratio is recommended.[8]

  • Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]

3. Purification of the Conjugate:

  • Column Chromatography: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[8]

  • Elution: Elute the column with an appropriate buffer (e.g., PBS, pH 7.2-7.4). The first colored fraction to elute will be the dye-protein conjugate.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, it is advisable to add a cryoprotectant and store at -20°C or -80°C.

4. Determination of Degree of Labeling (DOL):

  • Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 675 nm (for the dye).

  • Calculation: The DOL can be calculated using the following formula: DOL = (A_max of dye × Molar extinction coefficient of protein) / (A_280 - (A_max of dye × CF_280)) × Molar extinction coefficient of dye) An optimal DOL for antibodies is typically between 2 and 7.

G Protein Labeling Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix Mix Dye and Protein (10:1 molar ratio) prep_protein->mix prep_dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) prep_dye->mix incubate Incubate (1-2 hours at room temperature, protected from light) mix->incubate purify Purify Conjugate (Size-exclusion chromatography) incubate->purify analyze Analyze Conjugate (Determine Degree of Labeling) purify->analyze

Protein Labeling Workflow with Sulfo-CY-5.5 NHS Ester
In Vivo Imaging Protocol with Labeled Antibodies

This protocol provides a general framework for in vivo imaging in a mouse tumor model using an antibody labeled with Sulfo-CY-5.5 NHS ester.

1. Animal Model and Preparation:

  • Animal Model: Use an appropriate mouse model with a subcutaneously implanted tumor. For example, MDA-MB-231 human breast cancer cells can be injected into the shoulder of a nude mouse.[9]

  • Diet: To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.

2. Probe Administration:

  • Dose: A typical dose of the labeled antibody is 1-2 nmol per mouse. The optimal dose should be determined empirically.

  • Injection: Dilute the labeled antibody in sterile PBS and inject intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[10]

3. In Vivo Imaging:

  • Imaging System: Use a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for the Cy5.5 channel (Excitation: ~675 nm, Emission: ~694 nm).[9]

  • Anesthesia: Anesthetize the mice during imaging using isoflurane (B1672236) or another suitable anesthetic.[10]

  • Image Acquisition: Acquire a baseline image before injecting the probe. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.

4. Ex Vivo Organ Analysis:

  • Euthanasia and Perfusion: At the final time point, euthanize the mice and perfuse with saline to remove blood from the organs.

  • Organ Dissection: Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.

  • Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify the biodistribution of the labeled antibody.

G In Vivo Imaging Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis animal_model Establish Tumor Model in Mice diet Chlorophyll-free Diet (1 week) animal_model->diet probe_admin Administer Labeled Antibody (i.v.) diet->probe_admin in_vivo_imaging In Vivo Fluorescence Imaging (Multiple time points) probe_admin->in_vivo_imaging ex_vivo Ex Vivo Organ Imaging and Biodistribution Analysis in_vivo_imaging->ex_vivo

Workflow for In Vivo Imaging with a Labeled Antibody

Applications in Research and Development

The unique properties of Sulfo-CY-5.5 NHS ester lend it to a variety of applications in biomedical research and drug development.

  • In Vivo NIR Imaging: Its primary application is in non-invasive in vivo imaging due to the low autofluorescence of tissues in the near-infrared spectrum.[1][2][3][4] This allows for deep tissue imaging with a high signal-to-noise ratio, making it ideal for tracking the biodistribution and tumor-targeting efficacy of labeled antibodies and other biologics.

  • Fluorescence Microscopy: Labeled biomolecules can be used to visualize cellular structures and processes with high contrast.

  • Flow Cytometry: Sulfo-CY-5.5-conjugated antibodies can be used for the identification and sorting of specific cell populations.

  • Molecular Probes: It can be used to create fluorescent probes for studying molecular interactions in various bioanalytical assays.

Conclusion

This compound is a robust and versatile fluorescent dye that offers significant advantages for the labeling of biomolecules, particularly for in vivo imaging applications. Its high water solubility, amine-reactivity, and strong near-infrared fluorescence make it an essential tool for researchers and drug development professionals seeking to sensitively and accurately track and visualize biological processes in complex biological systems. The detailed protocols and technical data provided in this guide serve as a valuable resource for the effective implementation of this powerful fluorescent probe in advanced research settings.

References

Sulfo-CY-5.5 NHS Ester Tripotassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2419286-92-1

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Sulfo-CY-5.5 NHS ester tripotassium. This far-red fluorescent dye is a valuable tool for labeling biomolecules and in vivo imaging.

Core Properties and Specifications

This compound is an amine-reactive, water-soluble fluorescent dye. Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling proteins and antibodies in aqueous environments without the need for organic co-solvents[1][2]. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds[3].

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
CAS Number 2419286-92-1[3][4]
Molecular Formula C44H42K3N3O16S4
Molecular Weight 1114.37 g/mol
Excitation Maximum (λex) 675 nm[1][2]
Emission Maximum (λem) 694 nm[1][2]
Extinction Coefficient 235,000 M⁻¹cm⁻¹[1]
Correction Factor at 260 nm (CF260) 0.09[1]
Correction Factor at 280 nm (CF280) 0.11[1]
Solubility Good in water, DMSO, and DMF[1]

Experimental Protocols

Protein Labeling with Sulfo-CY-5.5 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with Sulfo-CY-5.5 NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. It is crucial to use a buffer free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye[3].

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[5].

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL[3].

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL[3]. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization[3].

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light[3].

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column[5].

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 675 nm (A675).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (A675 x CF280)] / εprotein

      • Dye Concentration (M) = A675 / εdye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • CF280 is the correction factor for the dye's absorbance at 280 nm (0.11 for Sulfo-CY-5.5).

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

        • εdye is the molar extinction coefficient of the dye at 675 nm (235,000 M⁻¹cm⁻¹).

In Vivo Imaging Protocol (General)

Sulfo-CY-5.5 NHS ester-labeled molecules are well-suited for non-invasive in vivo near-infrared (NIR) imaging due to reduced autofluorescence from biological tissues in this spectral region[1][2].

Materials:

  • Sulfo-CY-5.5 labeled targeting molecule (e.g., antibody, peptide).

  • Animal model (e.g., mouse with a subcutaneously implanted tumor).

  • In vivo imaging system capable of NIR fluorescence detection.

Procedure:

  • Animal Model Preparation:

    • Establish the animal model as required for the study (e.g., tumor cell implantation)[6]. Allow sufficient time for the model to develop (e.g., for tumors to reach a certain size)[6].

  • Administration of Labeled Molecule:

    • Administer the Sulfo-CY-5.5 labeled molecule to the animal, typically via intravenous injection. The dosage will depend on the specific targeting molecule and animal model.

  • In Vivo Imaging:

    • At various time points post-injection, anesthetize the animal and place it in the in vivo imaging system.

    • Acquire fluorescence images using appropriate excitation and emission filters for Sulfo-CY-5.5 (Ex: ~675 nm, Em: ~694 nm).

    • Monitor the biodistribution and target accumulation of the labeled molecule over time.

Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (2-10 mg/mL) Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye Sulfo-CY-5.5 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (Protect from light) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (A280, A675) Purify->Analyze Calculate Calculate DOL Analyze->Calculate

Caption: Workflow for labeling proteins with Sulfo-CY-5.5 NHS ester.

SignalingDetection cluster_labeling Probe Preparation cluster_cellular Cellular Application cluster_detection Detection Antibody Antibody LabeledAb Labeled Antibody Antibody->LabeledAb Labeling Dye Sulfo-CY-5.5 NHS Dye->LabeledAb Receptor Target Receptor LabeledAb->Receptor Binding Cell Cell Membrane Pathway Downstream Signaling Receptor->Pathway Imaging Fluorescence Imaging (e.g., Microscopy, In Vivo) Receptor->Imaging Detection

Caption: Application of a labeled antibody to detect a cell surface receptor.

References

A Technical Guide to the Excitation and Emission Spectra of Sulfo-CY5.5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfo-CY5.5 is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological and biomedical research.[1] As a member of the cyanine (B1664457) dye family, it offers excellent photostability, a high quantum yield, and strong near-infrared (NIR) fluorescence.[1] Its enhanced water solubility, due to the presence of sulfonate groups, makes it particularly well-suited for labeling proteins, antibodies, and nucleic acids in aqueous environments for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This technical guide provides an in-depth overview of the spectral properties of Sulfo-CY5.5, detailed experimental protocols for its use, and visualizations of relevant biological pathways.

Core Spectral and Photophysical Properties of Sulfo-CY5.5

The utility of Sulfo-CY5.5 as a fluorescent probe is defined by its characteristic excitation and emission spectra, high molar extinction coefficient, and quantum yield. While the precise values for these properties can vary slightly depending on the solvent, pH, and conjugation state, the data presented in the following table represents a consensus from various suppliers and research articles.

PropertyValue RangeKey Considerations
Excitation Maximum (λex) 673 - 678 nmThe peak wavelength at which the dye absorbs light to enter an excited state.
Emission Maximum (λem) 691 - 707 nmThe peak wavelength of light emitted as the dye returns to its ground state.
Molar Extinction Coefficient (ε) 195,000 - 250,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ) 0.18 - 0.21The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Stokes Shift ~18 - 34 nmThe difference between the excitation and emission maxima, which is important for minimizing self-absorption.

Experimental Protocols

I. Protocol for Measuring the Fluorescence Spectrum of Sulfo-CY5.5

This protocol outlines the steps for determining the excitation and emission spectra of a Sulfo-CY5.5 solution using a fluorescence spectrophotometer.

Materials:

  • Sulfo-CY5.5 dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or deionized water

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Sulfo-CY5.5 at a concentration of 1-10 mM in anhydrous DMSO.

    • For aqueous measurements, the dye can be dissolved directly in deionized water or PBS.

  • Working Solution Preparation:

    • Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration in the low micromolar (µM) range. The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer's recommended time.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected emission maximum (e.g., 694 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 680 nm).

    • Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (e.g., 675 nm).

    • Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

    • Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

    • Identify the peak wavelengths for the excitation and emission maxima.

G Fluorescence Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (µM range in PBS) prep_stock->prep_working instrument_setup Instrument Setup (Warm-up, Slit Widths) prep_working->instrument_setup measure_excitation Measure Excitation Spectrum (Scan Excitation Wavelengths) instrument_setup->measure_excitation measure_emission Measure Emission Spectrum (Scan Emission Wavelengths) measure_excitation->measure_emission plot_data Plot Intensity vs. Wavelength measure_emission->plot_data identify_peaks Identify Excitation and Emission Maxima plot_data->identify_peaks

Caption: A flowchart of the experimental workflow for fluorescence spectroscopy.

II. Protocol for Bioconjugation of Sulfo-CY5.5 NHS Ester to an Antibody

This protocol provides a general method for labeling antibodies with Sulfo-CY5.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.

Materials:

  • Sulfo-CY5.5 NHS ester

  • Antibody or other protein to be labeled (in a buffer free of primary amines, such as PBS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.

  • Dye Preparation:

    • Dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add the Sulfo-CY5.5 NHS ester solution to the protein solution at a molar ratio of approximately 10:1 (dye:protein). This ratio may need to be optimized for different proteins.

    • Gently mix and incubate the reaction for 1 hour at room temperature in the dark.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-CY5.5 (e.g., 675 nm).

G Bioconjugation Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_protein Prepare Protein Solution (2-10 mg/mL, pH 8.5-9.0) mix Mix Protein and Dye (10:1 molar ratio) prep_protein->mix prep_dye Prepare Dye Solution (10 mM in DMSO) prep_dye->mix incubate Incubate 1 hour at RT, in dark mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Degree of Labeling (Absorbance at 280 & 675 nm) purify->characterize

Caption: A flowchart of the bioconjugation workflow.

Visualization of Signaling Pathways with Sulfo-CY5.5 Probes

Sulfo-CY5.5-conjugated biomolecules are frequently used to visualize and study cellular signaling pathways. Below are examples of how these probes can be used to investigate the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the process of apoptosis.

EGFR Signaling Pathway

Sulfo-CY5.5 can be conjugated to Epidermal Growth Factor (EGF) or an anti-EGFR antibody to track the receptor's activation and subsequent downstream signaling, which is often implicated in cancer cell proliferation.

G EGFR Signaling Pathway Visualization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Sulfo-CY5.5-EGF egfr EGFR ligand->egfr Binding dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Growth ras_raf->proliferation pi3k_akt->proliferation G Apoptosis Detection Workflow cluster_cell_state Cellular State cluster_detection Detection cluster_imaging Imaging healthy_cell Healthy Cell (PS on inner membrane) apoptotic_cell Apoptotic Cell (PS on outer membrane) healthy_cell->apoptotic_cell Apoptotic Stimulus binding Annexin V binds to exposed PS apoptotic_cell->binding probe Add Sulfo-CY5.5-Annexin V probe->binding fluorescence Fluorescence Signal (Detected by Microscopy/Flow Cytometry) binding->fluorescence

References

Sulfo-CY-5.5 NHS Ester Tripotassium: A Technical Guide to Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal storage, stability, and handling of Sulfo-CY-5.5 NHS ester tripotassium, a water-soluble, amine-reactive fluorescent dye. Adherence to these guidelines is critical for ensuring the reagent's performance and obtaining reliable, reproducible results in labeling antibodies, proteins, and other biomolecules for applications such as in vivo near-infrared (NIR) imaging.

Core Principles of Stability

This compound's utility hinges on the reactivity of the N-hydroxysuccinimidyl (NHS) ester group with primary amines. However, this reactive group is also susceptible to hydrolysis. Therefore, proper storage and handling are paramount to minimize degradation and preserve the dye's labeling efficiency. The key factors influencing stability are moisture, temperature, light, and pH.

Recommended Storage and Stability

The stability of this compound is dependent on whether it is in solid form or reconstituted in a solvent. The following tables summarize the recommended storage conditions and expected stability.

Table 1: Storage and Stability of Solid this compound
ParameterRecommendationExpected StabilitySource(s)
Temperature -20°CUp to 12 months[1]
Atmosphere Desiccated (low moisture)Prolonged[1][2]
Light Protected from light (in the dark)Prolonged[1][2]
Table 2: Storage and Stability of Reconstituted this compound
SolventStorage TemperatureExpected StabilityNotesSource(s)
Anhydrous DMSO-20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles. Use promptly.[3]
Anhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]
Anhydrous DMF-20°CUp to 1-2 monthsEnsure DMF is amine-free.[5]
WaterNot Recommended for StorageUse immediatelyHighly susceptible to hydrolysis.[3][4]

Key Handling Instructions:

  • Upon receipt, store the vial at -20°C in a desiccator and protect it from light.[1][2]

  • Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

  • When preparing stock solutions, use high-quality anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3][5]

  • DMSO is hygroscopic; minimize its exposure to air to prevent moisture absorption that can lead to hydrolysis of the NHS ester.

  • For aqueous reactions, it is recommended to prepare the working solution fresh and use it on the same day.[4] If a stock solution is made in water, it should be used immediately.[3][4]

Chemical Stability and Reaction Pathways

The primary determinant of Sulfo-CY-5.5 NHS ester's stability in solution is the rate of hydrolysis of the NHS ester, which competes with the desired amine-labeling reaction. The pH of the reaction buffer is a critical factor in this process.

G Sulfo_CY5_5_NHS Sulfo-CY-5.5 NHS Ester Stable_Amide_Bond Stable Amide Bond (Labeled Protein) Sulfo_CY5_5_NHS->Stable_Amide_Bond Desired Reaction (Amidation) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Sulfo_CY5_5_NHS->Hydrolyzed_Dye Competing Reaction (Hydrolysis) Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Stable_Amide_Bond Water Water (H2O) Water->Hydrolyzed_Dye pH_Condition Reaction pH pH_Condition->Sulfo_CY5_5_NHS Influences Rates G A Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) C Conjugation Reaction (Add dye to protein, incubate 1 hr at RT) A->C Protein B Prepare Dye Stock Solution (10 mM in anhydrous DMSO) B->C Dye D Purification (Remove unreacted dye via gel filtration) C->D Reaction Mixture E Characterization (Determine Degree of Labeling) D->E Purified Conjugate

References

An In-depth Technical Guide to the Mechanism of Action of Sulfo-CY5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanism of action of Sulfo-CY5.5 N-hydroxysuccinimide (NHS) ester, a widely used near-infrared (NIR) fluorescent probe. We will explore the chemical basis of its reactivity, its spectral properties, and provide practical protocols for its application in bioconjugation.

Core Mechanism of Action

The functionality of Sulfo-CY5.5 NHS ester is twofold, stemming from its two primary components: the amine-reactive NHS ester group and the fluorescent Sulfo-CY5.5 dye .

N-hydroxysuccinimide esters are a class of reagents that selectively react with primary and secondary aliphatic amines.[1] In the context of biological research, the most common targets are the primary amines found on the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides.[2]

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in the formation of a highly stable amide bond between the dye and the target molecule.[1][3] This covalent linkage is robust and suitable for a wide range of downstream applications.

The reaction is highly pH-dependent. An alkaline environment, typically between pH 7.2 and 9.0 , is optimal for the reaction to proceed efficiently.[4][5] At this pH, the primary amines are deprotonated and thus more nucleophilic. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[4] This hydrolysis renders the dye incapable of reacting with the target amine. Therefore, careful control of the pH is crucial for successful conjugation.

Sulfo-CY5.5 is a sulfonated cyanine (B1664457) dye, an analog of Cy5.5®.[6] Its key features include:

  • Near-Infrared (NIR) Fluorescence: It exhibits absorption and emission in the near-infrared spectrum, which is highly advantageous for biological imaging. This region of the spectrum has lower autofluorescence from endogenous biomolecules, leading to a better signal-to-noise ratio.[7]

  • High Water Solubility: The presence of sulfonate (-SO3) groups significantly increases the hydrophilicity of the dye.[6][8] This allows for conjugation reactions to be performed in purely aqueous buffers, which is critical for proteins that are sensitive to organic co-solvents.[9][10]

  • Photostability and Brightness: Sulfo-CY5.5 is known for its high photostability and a high quantum yield, resulting in bright and durable fluorescent signals.[11]

Once covalently attached to a target molecule, the Sulfo-CY5.5 dye allows for sensitive and specific detection and visualization using fluorescence-based techniques such as microscopy, flow cytometry, and in vivo imaging.[11]

Quantitative Data

The following tables summarize the key quantitative properties of Sulfo-CY5.5 NHS ester.

Table 1: Spectroscopic Properties

PropertyValueReference(s)
Excitation Maximum (λ_abs_)~675 nm[11]
Emission Maximum (λ_em)~694 nm[6][11]
Extinction Coefficient (ε)~211,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield~0.21[6]
Stokes Shift~19 nm[11]

Table 2: Chemical and Physical Properties

PropertyValueReference(s)
Molecular Weight~1114.37 g/mol [6][10]
SolubilityGood in water, DMF, DMSO[6][10]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[4]
Target Functional GroupPrimary Amines (-NH₂)[7]

Table 3: Recommended Reaction Conditions

ParameterRecommended RangeReference(s)
pH7.2 - 9.0 (Optimal: 8.3 - 8.5)[4][5]
TemperatureRoom Temperature (20-25°C) or 4°C[4][12]
Reaction Time0.5 - 4 hours[4]
Molar Ratio (Dye:Protein)5:1 to 20:1 (empirically determined)[12][13]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

G Chemical Reaction of Sulfo-CY5.5 NHS Ester with a Primary Amine Sulfo_CY5_5_NHS Sulfo-CY5.5 NHS Ester Protein_NH2 Target Molecule (e.g., Protein-NH₂) Conjugate Stable Amide Bond (Sulfo-CY5.5-Protein) Sulfo_CY5_5_NHS->Conjugate + Protein_NH2->Conjugate NHS_byproduct NHS Byproduct

Caption: Covalent bond formation between Sulfo-CY5.5 NHS ester and a primary amine.

G Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (in amine-free buffer, pH 8.3-8.5) C 3. Conjugation Reaction (add dye to protein, incubate for 1-2h) A->C B 2. Prepare Dye Stock Solution (dissolve NHS ester in DMSO/DMF) B->C D 4. Purification (remove unreacted dye via size-exclusion chromatography) C->D E 5. Characterization (determine Degree of Labeling (DOL) via spectrophotometry) D->E F Purified & Characterized Fluorescent Conjugate E->F

Caption: A typical workflow for labeling a protein with Sulfo-CY5.5 NHS ester.

Experimental Protocol: Antibody Labeling

This section provides a generalized protocol for the conjugation of Sulfo-CY5.5 NHS ester to an antibody.

4.1. Materials

  • Antibody solution (>2 mg/mL in an amine-free buffer like PBS)

  • Sulfo-CY5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

4.2. Procedure

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, it must be dialyzed against PBS (pH 7.2-7.4).[14]

  • Prepare Antibody Solution:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of the 1 M sodium bicarbonate reaction buffer (typically 1/10th of the antibody solution volume).[5]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 8-10 fold of dye to antibody is a good starting point for mono-labeling.[2]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[14]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled antibody.

  • Characterization (Determination of Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for the Sulfo-CY5.5 dye).

    • The DOL can be calculated using the following formula:

      DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

      Where:

      • A_max is the absorbance at ~675 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at the maximum absorbance (~211,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer, e.g., 0.11).[6]

    • An optimal DOL for most antibodies is between 2 and 10.[14]

4.3. Storage

Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[13]

Conclusion

Sulfo-CY5.5 NHS ester is a powerful tool for fluorescently labeling proteins and other biomolecules. Its mechanism of action is based on the reliable and specific reaction of the NHS ester with primary amines to form a stable amide bond. The near-infrared spectral properties and high water solubility of the Sulfo-CY5.5 dye make it an excellent choice for a wide range of applications in biological research and drug development, particularly for sensitive in vivo and in vitro imaging experiments. Successful application of this reagent relies on a solid understanding of its chemical reactivity and careful optimization of reaction conditions.

References

A Technical Guide to Sulfo-CY-5.5 NHS Ester: A Versatile Near-Infrared Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-CY-5.5 NHS ester tripotassium, a water-soluble, near-infrared (NIR) fluorescent dye. This document details its chemical synonyms, key properties, and a standardized protocol for its application in labeling biomolecules, making it an essential resource for researchers in various fields, including molecular biology, immunology, and drug development.

Chemical Identity and Synonyms

This compound is an amine-reactive fluorescent probe used for covalently labeling proteins, antibodies, and other biomolecules.[1][2][3] To facilitate accurate identification and sourcing, a list of its common synonyms and chemical identifiers is provided below.

Identifier Type Value
Primary Name This compound
Common Synonyms Sulfo-Cyanine5.5 NHS ester tripotassium[1][4][5][6], Sulfo-Cy5.5 NHS ester tripotassium[1], CY5.5 NHS Ester[7]
CAS Number 2419286-92-1
Molecular Formula C44H42K3N3O16S4
IUPAC Name 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-8-sulfo-1H-benzo[e]indol-3-ium-6-sulfonate

Physicochemical and Spectroscopic Properties

Sulfo-CY-5.5 NHS ester is characterized by its high water solubility, a crucial feature for labeling sensitive proteins that may be compromised by the presence of organic solvents.[2][7] Its fluorescence in the near-infrared spectrum minimizes autofluorescence from biological samples, enhancing signal-to-noise ratios in imaging applications.[2]

Property Value Source
Molecular Weight 1114.37 g/mol [1][5]
Excitation Maximum (λex) 675 nm[2]
Emission Maximum (λem) 694 nm[2]
Extinction Coefficient 235,000 M⁻¹cm⁻¹[2]
Solubility Good in water, DMSO, and DMF[2][7]

Experimental Protocol: Antibody Labeling

The following protocol provides a general procedure for the covalent labeling of antibodies with Sulfo-CY-5.5 NHS ester. This method targets primary amines (e.g., on lysine (B10760008) residues) on the antibody.[8][9]

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.[6]

    • Ensure the buffer is free from primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the labeling reaction.[6] If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

    • Vortex briefly to ensure the dye is fully dissolved.[8]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.

    • While gently stirring the antibody solution, slowly add the calculated amount of the dye solution.[6]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[11]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody, which will be visibly colored.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 675 nm (for the dye).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and decision points in the antibody labeling process.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Final Product prep_antibody Prepare Antibody in Amine-Free Buffer mix Mix Antibody and Dye (Stirring) prep_antibody->mix prep_dye Prepare Sulfo-CY-5.5 Stock Solution (DMSO) prep_dye->mix incubate Incubate for 1 hour (Room Temperature, Dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Analyze DOL via Spectrophotometry purify->analyze storage Store Labeled Antibody (4°C or -20°C) analyze->storage

Caption: A flowchart of the antibody labeling workflow.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_byproduct Byproduct protein Protein (Primary Amines) conjugate Fluorescently Labeled Protein Conjugate protein->conjugate dye Sulfo-CY-5.5 NHS Ester dye->conjugate byproduct Hydrolyzed Dye & N-Hydroxysuccinimide dye->byproduct buffer Amine-Free Buffer (pH 8.3-8.5) buffer->conjugate

Caption: Key components of the amine-reactive labeling reaction.

References

In-Depth Technical Guide: Sulfo-CY-5.5 NHS Ester Tripotassium Salt Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective use of fluorescent labeling reagents is paramount. This guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols for Sulfo-CY-5.5 NHS ester tripotassium salt, a widely used amine-reactive fluorescent dye.

Chemical and Physical Properties

This compound salt is a water-soluble, far-red fluorescent dye designed for the labeling of biomolecules containing primary amines, such as proteins, antibodies, and peptides. Its sulfonated nature enhances its water solubility, making it ideal for labeling sensitive proteins that may be compromised by the presence of organic solvents.

Table 1: Chemical and Physical Data

PropertyValueSource
Chemical Name This compound saltMedChemExpress, Lumiprobe
CAS Number 2419286-92-1MedChemExpress, Lumiprobe
Molecular Formula C₄₄H₄₂K₃N₃O₁₆S₄MedChemExpress
Molecular Weight 1114.37 g/mol MedChemExpress
Appearance Dark blue solidAntibodies.com
Solubility Good solubility in water, DMF, and DMSOAntibodies.com

Table 2: Spectral Properties

PropertyValueSource
Excitation Maximum (λex) 675 nmLumiprobe
Emission Maximum (λem) 694 nmLumiprobe
Extinction Coefficient (ε) 211,000 cm⁻¹M⁻¹Lumiprobe
Fluorescence Quantum Yield (Φ) 0.21Lumiprobe
Correction Factor at 260 nm (CF₂₆₀) 0.09Lumiprobe
Correction Factor at 280 nm (CF₂₈₀) 0.11Lumiprobe

Safety Data

The following safety information is derived from available Safety Data Sheets (SDS) for this compound salt and similar cyanine (B1664457) dye NHS esters. It is crucial to always consult the specific SDS provided by the supplier before handling the compound.

Table 3: Hazard Identification

Hazard StatementClassification
H303May be harmful if swallowed (for a similar compound)
H313May be harmful in contact with skin (for a similar compound)
H333May be harmful if inhaled (for a similar compound)

Note: The hazard statements are for a similar, non-sulfonated Cyanine 5.5 NHS ester and should be considered indicative. The specific hazards of the tripotassium salt may vary.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Table 5: Handling and Storage

ConditionRecommendationSource
Storage Temperature -20°CMedChemExpress, Lumiprobe
Storage Conditions Store in the dark, desiccated.Lumiprobe
Shipping Temperature Room temperature (for up to 3 weeks)Lumiprobe
Stock Solution Storage (-20°C) Up to 1 monthMedChemExpress
Stock Solution Storage (-80°C) Up to 6 monthsMedChemExpress
Handling Avoid inhalation, ingestion, and contact with skin and eyes. Use personal protective equipment.General laboratory practice

Experimental Protocols

The following is a generalized protocol for the conjugation of Sulfo-CY-5.5 NHS ester to a protein, such as an antibody. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific application.

Materials
  • This compound salt

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Protocol Steps
  • Prepare Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is common for antibodies.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the colored, labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-CY-5.5).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₆₇₅ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      Where:

      • A₂₈₀ and A₆₇₅ are the absorbances at 280 nm and 675 nm, respectively.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.11).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at 675 nm (211,000 M⁻¹cm⁻¹).

Visualized Workflows and Relationships

To further clarify the experimental process and the chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (Room temp, 1-2h, dark) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (Anhydrous DMF/DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

Caption: Experimental workflow for protein conjugation with Sulfo-CY-5.5 NHS ester.

reaction_pathway cluster_reaction Reaction Conditions protein Protein-NH₂ (Primary Amine) conditions pH 8.3 - 8.5 Aqueous Buffer conjugate Protein-NH-CO-Sulfo-CY5.5 (Stable Amide Bond) protein->conjugate + dye Sulfo-CY5.5-NHS (NHS Ester) dye->conjugate + nhs N-Hydroxysuccinimide (Byproduct)

Caption: Amine-reactive labeling chemistry of Sulfo-CY-5.5 NHS ester with a protein.

This guide provides essential safety and handling information for this compound salt. Researchers should always adhere to good laboratory practices and consult the most recent Safety Data Sheet from their supplier for the most comprehensive and up-to-date information.

Methodological & Application

Application Notes and Protocols for Sulfo-CY-5.5 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-CY-5.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye commonly utilized for labeling antibodies and other proteins. Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on the lysine (B10760008) residues of antibodies, forming stable amide bonds. The resulting fluorescently labeled antibodies are valuable tools for a variety of biological applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging. The sulfonated nature of the dye enhances its water solubility, making the labeling process straightforward and minimizing the use of organic solvents that could potentially denature sensitive proteins.[][2] This document provides detailed protocols for antibody labeling with Sulfo-CY-5.5 NHS ester and subsequent applications, along with troubleshooting guidance to ensure optimal results.

Properties of Sulfo-CY-5.5

The spectral properties of Sulfo-CY-5.5 make it well-suited for applications requiring deep tissue penetration and low background autofluorescence.

PropertyValueReference
Excitation Maximum~675 nm[3][4][5]
Emission Maximum~694 nm[3][4][5]
Molar Extinction Coefficient~235,000 M⁻¹cm⁻¹[3]
Molecular Weight~1114.37 Da[3]

Antibody Labeling Protocol

This protocol outlines the steps for conjugating Sulfo-CY-5.5 NHS ester to a typical IgG antibody.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • Sulfo-CY-5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-9.0

  • Purification column (e.g., desalting spin column or gel filtration column)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Experimental Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization cluster_storage Storage Prep_Ab Prepare Antibody Conjugation Conjugation Reaction Prep_Ab->Conjugation Add to reaction Prep_Dye Prepare Dye Solution Prep_Dye->Conjugation Add to reaction Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize Store Store Labeled Antibody Characterize->Store

Caption: Antibody Labeling and Purification Workflow.
Detailed Methodology

  • Antibody Preparation:

    • The antibody should be in an amine-free buffer like Phosphate Buffered Saline (PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for the NHS ester and must be removed by dialysis or buffer exchange.[6]

    • Impurities like bovine serum albumin (BSA) or gelatin should also be removed as they will be labeled alongside the antibody.[6]

  • Dye Preparation:

    • Allow the vial of Sulfo-CY-5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be used immediately.[6]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-9.0 using the reaction buffer. This alkaline pH is crucial for the efficient reaction of the NHS ester with primary amines.[6]

    • Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point for optimization.[6] The optimal degree of substitution (DOS) for most antibodies is typically between 2 and 8 dye molecules per antibody.[6] Over-labeling can lead to fluorescence quenching and reduced antibody activity.

    • Add the calculated amount of the Sulfo-CY-5.5 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching reagent like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and other reaction components using a desalting spin column or a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[7]

    • The first colored fraction to elute will be the labeled antibody. The free dye will elute later.

Characterization of the Labeled Antibody

The degree of substitution (DOS), or the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-CY-5.5, which is approximately 675 nm (A₆₇₅).

  • Calculate the antibody concentration and the dye concentration using the following formulas:

    • Antibody Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_antibody

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.05 for Cy5.5).

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₆₇₅ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-CY-5.5 at 675 nm (~235,000 M⁻¹cm⁻¹).[3]

  • DOS = Dye Concentration / Antibody Concentration

ParameterRecommended Value
Antibody Concentration1-10 mg/mL
Reaction Buffer pH8.3 - 9.0
Dye:Antibody Molar Ratio5:1 to 20:1 (for optimization)
Optimal Degree of Substitution (DOS)2 - 8
Storage of Labeled Antibody

Store the purified Sulfo-CY-5.5 labeled antibody at 4°C for short-term storage (up to a few weeks) and at -20°C or -80°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and aliquot to avoid repeated freeze-thaw cycles. Protect the conjugate from light.[7]

Application Protocols

Immunofluorescence Microscopy

This protocol provides a general guideline for using Sulfo-CY-5.5 labeled antibodies for staining cells or tissue sections.

Experimental Workflow

IFWorkflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fix Fixation Perm Permeabilization Fix->Perm Block Blocking Perm->Block PrimaryAb Primary Antibody Incubation (if using unlabeled primary) Block->PrimaryAb DirectStain Direct Staining with Sulfo-CY-5.5 Labeled Primary Antibody Block->DirectStain SecondaryAb Sulfo-CY-5.5 Labeled Secondary Antibody PrimaryAb->SecondaryAb Wash Washing SecondaryAb->Wash DirectStain->Wash Mount Mounting Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Immunofluorescence Staining Workflow.

Detailed Methodology

  • Sample Preparation:

    • Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde).

    • If targeting intracellular antigens, permeabilize the cells with a detergent such as Triton X-100 (0.1-0.5%).

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibody or 1-3% BSA) for at least 1 hour at room temperature.[8][9]

  • Antibody Incubation:

    • Dilute the Sulfo-CY-5.5 labeled primary antibody to its optimal concentration (typically 1-10 µg/mL) in the blocking buffer.

    • If using an unlabeled primary antibody, incubate the sample with the primary antibody first, followed by washing and then incubation with a Sulfo-CY-5.5 labeled secondary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the samples three times with PBS containing a mild detergent (e.g., 0.05% Tween-20) for 5 minutes each to remove unbound antibodies.[9]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for Sulfo-CY-5.5 (Excitation: ~650 nm, Emission: ~690 nm).

Flow Cytometry

This protocol outlines the use of Sulfo-CY-5.5 labeled antibodies for cell staining and analysis by flow cytometry.

Detailed Methodology

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood).

    • Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

    • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Blocking (Optional but Recommended):

    • To reduce non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Staining:

    • Add the Sulfo-CY-5.5 labeled antibody at its predetermined optimal concentration. Titration is crucial to determine the best signal-to-noise ratio.

    • Incubate the cells for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with the staining buffer to remove unbound antibodies. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer equipped with a laser and detectors appropriate for Sulfo-CY-5.5 (e.g., a red laser for excitation).

In Vivo Imaging

This protocol provides a general framework for using Sulfo-CY-5.5 labeled antibodies for non-invasive in vivo imaging in animal models.

Detailed Methodology

  • Probe Preparation:

    • Dilute the Sulfo-CY-5.5 labeled antibody in a sterile, pyrogen-free vehicle (e.g., sterile PBS) to the desired concentration. The optimal dose will need to be determined empirically but typically ranges from 1 to 10 nmol per animal.[5][7]

  • Animal Preparation:

    • Anesthetize the animal according to your institution's approved protocols.

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

  • Probe Administration:

    • Inject the labeled antibody, typically via intravenous (tail vein) injection.

  • Image Acquisition:

    • Image the animal at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[5][7]

    • Use an in vivo imaging system with the appropriate excitation and emission filters for Sulfo-CY-5.5.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Low DOS) - Antibody concentration is too low.- Reaction pH is not optimal.- Presence of primary amines in the buffer.- Inactive NHS ester (due to moisture).- Concentrate the antibody to >1 mg/mL.[6]- Ensure the reaction buffer pH is between 8.3 and 9.0.[6]- Dialyze the antibody against an amine-free buffer.[6]- Use fresh, anhydrous DMSO to dissolve the NHS ester and use it immediately.
High Background Staining in Applications - Antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Non-specific binding of the dye.- Titrate the antibody to determine the optimal concentration with the best signal-to-noise ratio.[8][9]- Increase the blocking time or try a different blocking agent.[8][9]- Increase the number and duration of wash steps.[9]- Use a specialized blocking buffer for charged dyes if necessary.[9]
Weak or No Signal in Applications - Low expression of the target antigen.- Low antibody concentration.- Photobleaching of the fluorophore.- Confirm target expression using a positive control.- Increase the antibody concentration.- Use an anti-fade mounting medium for microscopy and minimize light exposure during all steps.
High Non-Target Accumulation in In Vivo Imaging - High dye-to-antibody ratio leading to altered pharmacokinetics.- Non-specific binding of the conjugate.- Optimize the DOS to the lower end of the recommended range (2-4).- Consider using a zwitterionic version of the dye if available to reduce non-specific interactions.[10]

References

Labeling Proteins with Sulfo-CY-5.5 NHS Ester: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in vivo imaging to immunoassays. Sulfo-CY-5.5 NHS ester has emerged as a robust fluorescent dye for this purpose, offering excellent water solubility and reactivity towards primary amines under mild conditions. This document provides detailed application notes and protocols for the successful conjugation of Sulfo-CY-5.5 NHS ester to proteins.

Sulfo-CY-5.5 NHS ester is a water-soluble, near-infrared fluorescent dye that readily reacts with primary amino groups (-NH2) on proteins and other biomolecules.[1][2][][4][5] The N-hydroxysuccinimide (NHS) ester functional group forms a stable amide bond with the amine, ensuring a permanent label.[1][6][7] Its high aqueous solubility makes it an ideal choice for labeling sensitive proteins that may be compromised by the presence of organic co-solvents.[1][2][][5] The resulting conjugates are characterized by bright and photostable fluorescence, with excitation and emission maxima around 675 nm and 694 nm, respectively, a spectral range that minimizes autofluorescence from biological samples.[1][8][9]

Key Applications:

The versatility of Sulfo-CY-5.5 NHS ester lends itself to a wide array of applications in biological research and drug development, including:

  • Fluorescence Microscopy: High-contrast imaging of cellular and subcellular structures.[8]

  • Flow Cytometry: Accurate cell sorting and analysis based on protein expression.[8]

  • In Vivo Imaging: Deep-tissue imaging with minimal background interference due to its near-infrared fluorescence.[2][][4][5]

  • Western Blotting: Sensitive detection of specific proteins.[]

  • Immunoassays: Development of fluorescent probes for various assay formats.

Quantitative Data Summary

For reproducible and optimized labeling, understanding the physicochemical and spectral properties of Sulfo-CY-5.5 NHS ester is crucial. The following table summarizes key quantitative data for this reagent.

PropertyValueReference
Molecular Weight ~1114.37 g/mol [2][]
Excitation Maximum (λex) 675 nm[1][2][][8][9]
Emission Maximum (λem) 694 nm[1][2][][8][9]
Molar Extinction Coefficient (ε) ~235,000 cm⁻¹M⁻¹[2][][11]
Optimal pH for Labeling 8.3 - 8.5[6][12]
Recommended Storage (lyophilized) -20°C, desiccated and protected from light[1][2][][7][13]
Recommended Storage (in DMSO) -20°C for up to two weeks[14]

Experimental Protocols

I. Reagent Preparation

A. Protein Solution:

  • The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[14]

  • Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[][14] If the protein is in such a buffer, it must be dialyzed against PBS.

  • The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[15] Proteins should be free of carrier proteins like bovine serum albumin (BSA) or gelatin.[16]

B. Sulfo-CY-5.5 NHS Ester Stock Solution:

  • Allow the vial of lyophilized Sulfo-CY-5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL.[6][7][17]

  • This stock solution should be prepared fresh and used promptly. Any unused portion can be stored at -20°C for up to two weeks, protected from light and moisture.[14]

II. Protein Labeling Procedure
  • Adjust pH: Before initiating the labeling reaction, adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[6][12]

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of dye.[15] The optimal ratio may need to be determined empirically for each specific protein.

  • Initiate Reaction: Add the calculated volume of the Sulfo-CY-5.5 NHS ester stock solution to the pH-adjusted protein solution. Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6] Some protocols suggest a shorter incubation of 30-60 minutes at room temperature.[14]

III. Purification of the Labeled Protein

Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications and the determination of the degree of labeling.[]

A. Size-Exclusion Chromatography / Gel Filtration:

This is the most common method for separating the labeled protein from the free dye.[6][]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[15]

  • Apply the reaction mixture to the column.

  • Elute the protein-dye conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the colored, labeled protein.

IV. Characterization of the Conjugate

A. Degree of Substitution (DOS) Calculation:

The DOS, or the number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 675 nm (A₆₇₅).

  • Calculate the protein concentration using the following formula, which accounts for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_protein

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.09-0.11).[2][11]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    Dye Concentration (M) = A₆₇₅ / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of Sulfo-CY-5.5 at 675 nm (~235,000 cm⁻¹M⁻¹).[2][][11]

  • Calculate the DOS:

    DOS = Dye Concentration (M) / Protein Concentration (M)

    For most antibodies, an optimal DOS is typically between 2 and 10.[14][15]

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (R-NH₂) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate + Dye Dye Sulfo-CY-5.5 NHS Ester Dye->Conjugate Byproduct N-hydroxysuccinimide Dye->Byproduct

Caption: Chemical reaction of Sulfo-CY-5.5 NHS ester with a protein's primary amine.

G A Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) C Adjust Protein pH to 8.3-8.5 A->C B Prepare Dye Stock Solution (10 mg/mL in DMSO) D Add Dye to Protein (Molar ratio 10:1 to 20:1) B->D C->D E Incubate (4h at RT or overnight on ice) D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize (Calculate DOS) F->G

References

Application Notes and Protocols for Sulfo-CY5.5 NHS Ester in Murine In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-CY5.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo imaging in mice. Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines. The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling sensitive proteins that may be compromised by the presence of organic co-solvents.[1][2][3]

The fluorescence emission of Sulfo-CY5.5 falls within the NIR window (650-900 nm), a spectral range where photon absorption and scattering by endogenous biomolecules like hemoglobin and water are significantly reduced. This minimizes tissue autofluorescence, leading to a higher signal-to-background ratio and enabling deeper tissue penetration of light for sensitive detection of the labeled probe.[2] These characteristics make Sulfo-CY5.5 NHS ester a preferred choice for a variety of in vivo imaging applications, including tumor targeting, biodistribution studies, and tracking the localization of therapeutic agents.[1][2]

Product Information and Properties

Sulfo-CY5.5 NHS ester is a reactive dye designed for covalent labeling of amine-containing molecules. Key properties of the dye are summarized in the table below.

PropertyValueReference
Excitation Maximum~675 nm[1][2]
Emission Maximum~694 nm[1][2]
Molecular Weight~1114.37 Da[1]
SolubilityGood in water, DMF, and DMSO[1]
Reactive GroupN-Hydroxysuccinimide (NHS) ester
ReactivityPrimary amines (-NH2)
StorageStore at -20°C, protected from light and moisture.[1]

Experimental Protocols

I. Conjugation of Sulfo-CY5.5 NHS Ester to a Targeting Protein (e.g., Antibody)

This protocol outlines the steps for labeling an antibody with Sulfo-CY5.5 NHS ester. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • Sulfo-CY5.5 NHS ester

  • Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol:

  • Prepare Protein Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.

  • Prepare Dye Stock Solution:

    • Allow the vial of Sulfo-CY5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A molar dye-to-protein ratio of 5:1 to 15:1 is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-CY5.5).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye] Where:

      • A_dye is the absorbance at ~675 nm.

      • A_protein is the absorbance at 280 nm.

      • ε_dye is the molar extinction coefficient of Sulfo-CY5.5 (~235,000 M⁻¹cm⁻¹).[1]

      • ε_protein is the molar extinction coefficient of the protein.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05-0.1).

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Protein_Solution Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye Solutions (Molar Ratio 5:1 to 15:1) Protein_Solution->Mix Dye_Solution Prepare Sulfo-CY5.5 Stock Solution (in DMSO) Dye_Solution->Mix Incubate Incubate 1-2h at RT (Protected from light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Spectrophotometry, Calculate DOL) Purify->Characterize

Figure 1: Workflow for conjugating Sulfo-CY5.5 NHS ester to a protein.

II. In Vivo Imaging Protocol in Mice

This protocol provides a general guideline for performing in vivo NIR fluorescence imaging in mice using a Sulfo-CY5.5 labeled probe.

Materials:

  • Sulfo-CY5.5 labeled probe in a sterile, physiologically compatible buffer (e.g., sterile PBS)

  • Tumor-bearing or healthy mice (athymic nude mice are recommended to minimize signal attenuation by fur)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate NIR filters

  • Sterile syringes and needles

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the mouse's body temperature using a warming pad.

  • Probe Administration:

    • Acquire a baseline (pre-injection) image to determine the level of autofluorescence.

    • Administer the Sulfo-CY5.5 labeled probe via the desired route (e.g., intravenous injection into the tail vein). The typical injection volume is 100-200 µL, and the dose will depend on the specific probe and application.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).

    • Use appropriate filter sets for Sulfo-CY5.5 (Excitation: ~675 nm, Emission: ~700 nm long-pass).

    • The exposure time should be optimized to achieve a good signal-to-noise ratio without saturation.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region.

    • Quantify the average fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting efficiency.

InVivo_Imaging_Workflow Anesthetize Anesthetize Mouse Baseline_Image Acquire Baseline Image Anesthetize->Baseline_Image Inject_Probe Administer Sulfo-CY5.5 Labeled Probe Baseline_Image->Inject_Probe Image_Timepoints Acquire Images at Multiple Time Points Inject_Probe->Image_Timepoints Data_Analysis Analyze Images (ROI Analysis, TBR) Image_Timepoints->Data_Analysis

Figure 2: General workflow for in vivo imaging in mice.

III. Ex Vivo Organ Biodistribution

This protocol describes the analysis of probe distribution in various organs after the final in vivo imaging time point.

Protocol:

  • Euthanasia and Organ Collection:

    • Following the last imaging session, humanely euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs, which can be a source of background fluorescence.

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor, and muscle).

  • Ex Vivo Imaging:

    • Arrange the dissected organs on a non-fluorescent surface within the imaging chamber.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.

  • Quantitative Analysis:

    • Draw ROIs around each organ in the ex vivo image.

    • Measure the average fluorescence intensity for each organ.

    • The data can be expressed as radiant efficiency or can be correlated to the percentage of injected dose per gram of tissue (%ID/g) if a standard curve is generated using known concentrations of the labeled probe.

Data Presentation

The biodistribution of a Sulfo-CY5.5 labeled probe can vary significantly depending on the targeting molecule, the animal model, and the time post-injection. The following table provides illustrative data for the biodistribution of a hypothetical Sulfo-CY5.5 labeled antibody in a tumor-bearing mouse model at 24 hours post-injection.

OrganAverage Radiant Efficiency (p/s/cm²/sr) / µW/cm²% Injected Dose per Gram (%ID/g) - Representative
Tumor1.5 x 10⁸10.5
Liver8.0 x 10⁷5.6
Spleen2.5 x 10⁷1.8
Kidneys6.0 x 10⁷4.2
Lungs3.0 x 10⁷2.1
Heart1.5 x 10⁷1.0
Muscle0.8 x 10⁷0.6

Note: This data is for illustrative purposes only and will vary based on the experimental setup.

Signaling Pathway Example: EGFR-Targeted Tumor Imaging

Sulfo-CY5.5 labeled antibodies targeting specific cell surface receptors are commonly used in cancer research. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers, can be labeled with Sulfo-CY5.5 to visualize tumors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binds & Activates Antibody Sulfo-CY5.5 Labeled Antibody Antibody->EGFR Binds & Blocks (Imaging Signal) AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: EGFR signaling and imaging with a labeled antibody.

Conclusion

Sulfo-CY5.5 NHS ester is a robust and versatile tool for in vivo imaging in mice. Its favorable chemical and spectral properties, combined with straightforward conjugation protocols, make it an excellent choice for researchers in various fields, particularly in drug development and cancer research. The protocols and data presented here provide a comprehensive guide for the successful application of this powerful NIR dye in preclinical imaging studies.

References

Application Notes and Protocols for Sulfo-CY-5.5 NHS Ester in Western Blotting Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering a wider dynamic range and higher signal-to-noise ratios compared to traditional chemiluminescent methods.[1][2][3] Near-infrared (NIR) fluorescent detection, in particular, minimizes background autofluorescence from biological samples and membranes, leading to enhanced sensitivity.[1][2] Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye that is optimally excited at approximately 675 nm and emits at around 694 nm, placing it in the far-red to near-infrared spectrum.[4][5][] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on antibodies and other proteins, making it an excellent tool for fluorescent Western blotting applications.[5][7][8]

These application notes provide a comprehensive guide to the use of Sulfo-CY-5.5 NHS ester in Western blotting, from antibody conjugation to data analysis. Detailed protocols and troubleshooting advice are included to enable researchers to achieve high-quality, reproducible results.

Product Specifications

A summary of the key specifications for Sulfo-CY-5.5 NHS ester is provided below.

PropertySpecification
Molecular Weight ~1114.37 g/mol [4][]
Excitation Maximum (λex) ~675 nm[4][]
Emission Maximum (λem) ~694 nm[4][]
Extinction Coefficient ~235,000 cm⁻¹M⁻¹[4][]
Solubility Good in water, DMF, and DMSO[4][]
Reactivity Reacts with primary amines
Storage Store at -20°C in the dark, desiccated[5][][8]

Data Presentation: Performance Characteristics

The choice of fluorophore is critical for achieving optimal results in fluorescent Western blotting. The following tables provide a comparative overview of Sulfo-CY-5.5 with other commonly used fluorescent dyes. Data is representative and may vary depending on experimental conditions.

Table 1: Comparison of Fluorescent Dye Properties

DyeExcitation (nm)Emission (nm)Quantum YieldPhotostability
Sulfo-CY-5.5 ~675~694ModerateGood
Alexa Fluor 680 ~679~702HighExcellent
IRDye 800CW ~774~789ModerateExcellent
Cy5 ~649~666ModerateModerate

Table 2: Performance in Western Blotting

DyeRelative Signal-to-Noise RatioLimit of Detection (LOD)
Sulfo-CY-5.5 HighLow picogram range
Alexa Fluor 680 Very HighLow picogram range
IRDye 800CW Very HighFemtogram to picogram range
Cy5 Moderate to HighMid to high picogram range

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-CY-5.5 NHS Ester

This protocol describes the covalent labeling of a primary or secondary antibody with Sulfo-CY-5.5 NHS ester.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-CY-5.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody: Dialyze the antibody against 1X PBS, pH 7.2-7.4, to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine). Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Add the reaction buffer to the antibody solution to a final concentration of 0.1 M sodium bicarbonate.

    • Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 675 nm.

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Protocol 2: Fluorescent Western Blotting

This protocol outlines the steps for performing a fluorescent Western blot using a Sulfo-CY-5.5-labeled secondary antibody.

Materials:

  • Cell or tissue lysate

  • SDS-PAGE gels

  • Transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (specific to the target protein)

  • Sulfo-CY-5.5-labeled secondary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescent imaging system

Procedure:

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the Sulfo-CY-5.5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer in the dark.

  • Imaging: Scan the membrane using a fluorescent imaging system with appropriate excitation and emission filters for Sulfo-CY-5.5 (e.g., excitation at ~670 nm and emission at ~700 nm).

  • Data Analysis: Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control.

Visualizations

Experimental Workflow

Fluorescent_Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis Protein_Extraction Protein Extraction (Lysis) Quantification Protein Quantification (BCA/Bradford) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to LF-PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing Washing Steps Primary_Ab->Washing Wash Secondary_Ab Sulfo-CY-5.5 Labeled Secondary Antibody Secondary_Ab->Washing Wash Washing->Secondary_Ab Imaging Fluorescent Imaging (NIR Scanner) Washing->Imaging Analysis Data Analysis (Quantification) Imaging->Analysis EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY PI3K PI3K EGFR->PI3K pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis PTEN PTEN PTEN->PIP3

References

Application Notes and Protocols: Sulfo-CY-5.5 Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Sulfo-CY-5.5 NHS ester to peptides. Sulfo-CY-5.5 is a water-soluble, near-infrared fluorescent dye commonly used for labeling peptides and other biomolecules for in vivo imaging, diagnostic assays, and other fluorescence-based applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-CY-5.5 reacts efficiently with primary amino groups (-NH2) on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues, to form stable amide bonds.[3][4][5][6]

Key Experimental Considerations

Successful conjugation of Sulfo-CY-5.5 to peptides relies on several critical factors, including the purity of the peptide, the choice of reaction buffer, the molar ratio of dye to peptide, and the subsequent purification of the conjugate.

Peptide Purity: The peptide should be of high purity and free of any amine-containing contaminants or buffers (e.g., Tris or glycine), which can compete with the peptide for reaction with the NHS ester.[3][7]

Reaction Buffer: The pH of the reaction buffer is crucial for efficient labeling. A pH range of 8.0-9.0 is generally recommended to ensure that the primary amino groups of the peptide are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[3][6] Sodium bicarbonate or phosphate (B84403) buffers are commonly used.[4][6]

Molar Ratio: The optimal molar ratio of Sulfo-CY-5.5 NHS ester to peptide will vary depending on the specific peptide and the desired degree of labeling. A starting point of a 5 to 20-fold molar excess of the dye is often recommended.[3]

Experimental Protocol

This protocol outlines the steps for conjugating Sulfo-CY-5.5 NHS ester to a peptide, followed by purification and characterization of the labeled product.

Materials and Reagents
Reagent/MaterialSpecifications
Sulfo-CY-5.5 NHS esterLyophilized powder
Peptide of interestHigh purity (>95%), lyophilized
Anhydrous Dimethyl Sulfoxide (DMSO)High purity, amine-free
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer1 M Tris-HCl, pH 8.0 (optional)
Purification ColumnSephadex G-25 or similar gel filtration column
Elution BufferPhosphate Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_peptide Dissolve Peptide in Reaction Buffer mix Mix Peptide and Dye Solutions prep_peptide->mix Add prep_dye Dissolve Sulfo-CY-5.5 in DMSO prep_dye->mix Add incubate Incubate at Room Temp (1-2 hours, protected from light) mix->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify collect Collect Colored Fractions (Conjugated Peptide) purify->collect analyze Analyze by UV-Vis Spectrophotometry collect->analyze calculate Calculate Degree of Substitution (DOS) analyze->calculate

Caption: Workflow for Sulfo-CY-5.5 peptide conjugation.

Step-by-Step Procedure
  • Prepare the Peptide Solution:

    • Accurately weigh the peptide and dissolve it in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[3][7]

    • Ensure the peptide is completely dissolved. Vortex or sonicate briefly if necessary.

  • Prepare the Sulfo-CY-5.5 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-CY-5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[3][7] This stock solution should be prepared fresh and used promptly.[3]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the Sulfo-CY-5.5 NHS ester stock solution to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of a 10:1 molar ratio is recommended.[3]

    • Mix the reaction solution thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] Gentle shaking or rotation during incubation can improve conjugation efficiency.[7]

  • Purify the Conjugated Peptide:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions, and equilibrate it with the elution buffer (PBS, pH 7.2-7.4).[3]

    • Load the reaction mixture onto the top of the equilibrated column.[7]

    • Elute the conjugate with PBS. The labeled peptide, being larger, will elute first as a colored band, while the smaller, unreacted dye will be retained on the column and elute later.[3]

    • Collect the fractions containing the colored, labeled peptide.

Characterization of the Conjugate

The degree of substitution (DOS), which is the average number of dye molecules conjugated to each peptide molecule, is a critical parameter to determine. This can be calculated using UV-Vis spectrophotometry.

Procedure for DOS Calculation
  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Sulfo-CY-5.5, which is approximately 675 nm (A675).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A675 / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-CY-5.5 at 675 nm (typically ~250,000 cm⁻¹M⁻¹).

  • Calculate the concentration of the peptide. The absorbance at 280 nm is a combination of the absorbance of the peptide and the dye. A correction factor is needed to account for the dye's absorbance at 280 nm.

    • A_peptide = A280 - (A675 * CF280)

    • Where CF280 is the correction factor (A280 of the free dye / A675 of the free dye). This value is often provided by the dye manufacturer (typically around 0.05).

    • [Peptide] (M) = A_peptide / ε_peptide

    • Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm. This can be calculated based on the amino acid sequence.

  • Calculate the DOS:

    • DOS = [Dye] / [Peptide]

An optimal DOS for many applications is between 1 and 2, but this can be adjusted by varying the initial dye-to-peptide molar ratio.[3]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Peptide Concentration2-10 mg/mL[3][7]
Reaction Buffer pH8.0-9.0[3][6]
Dye:Peptide Molar Ratio5:1 to 20:1[3]
Reaction Time1-2 hours[6]
Reaction TemperatureRoom Temperature[6][7]
Sulfo-CY-5.5 ε (at ~675 nm)~250,000 cm⁻¹M⁻¹N/A
Sulfo-CY-5.5 Absorbance Correction Factor (CF280)~0.05N/A

Logical Relationship of Key Parameters for Successful Conjugation

G pH Optimal pH (8.0-9.0) DeprotonatedAmine Deprotonated Amino Groups pH->DeprotonatedAmine Ensures StableNHSEster Stable NHS Ester (Minimized Hydrolysis) pH->StableNHSEster Balances MolarRatio Sufficient Molar Ratio of Dye HighYield High Conjugation Yield MolarRatio->HighYield Drives Reaction PeptideConc High Peptide Concentration PeptideConc->HighYield Favors Bimolecular Reaction AmineFree Amine-Free Buffer AmineFree->HighYield Prevents Competition DeprotonatedAmine->HighYield Enables Nucleophilic Attack StableNHSEster->HighYield Maximizes Reactive Dye

Caption: Factors influencing Sulfo-CY-5.5 peptide conjugation efficiency.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Reaction pH is too low.Ensure the pH of the reaction buffer is between 8.0 and 9.0.
Presence of amine-containing contaminants.Purify the peptide to remove any buffers like Tris or glycine.
Hydrolyzed NHS ester.Prepare the dye stock solution fresh in anhydrous DMSO just before use.
Low peptide concentration.Concentrate the peptide solution to be within the 2-10 mg/mL range.
Precipitation During Reaction Low solubility of the peptide or conjugate.Consider using a buffer with higher ionic strength or adding a small amount of organic co-solvent (if compatible with the peptide).
Multiple Peaks in HPLC/MS Over-labeling of the peptide.Reduce the molar ratio of dye to peptide in the reaction.
Incomplete purification.Optimize the gel filtration step or use an alternative purification method like HPLC.

This protocol provides a comprehensive guide for the successful conjugation of Sulfo-CY-5.5 to peptides. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired degree of labeling and final product purity.

References

Application Note: A Detailed Protocol for Calculating the Degree of Labeling for Sulfo-CY-5.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to proteins, particularly antibodies, is a cornerstone technique in biological research and diagnostics. Sulfo-Cyanine-5.5 (Sulfo-CY-5.5) is a water-soluble, far-red fluorescent dye widely used for these applications due to its high molar extinction coefficient and emission spectrum that minimizes background autofluorescence from biological samples.[1][] The Degree of Labeling (DOL), which represents the average number of dye molecules covalently bound to a single protein molecule, is a critical quality attribute of the conjugate.[3] An optimal DOL is crucial; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potential interference with the protein's biological function.[1]

This document provides a comprehensive protocol for determining the DOL of Sulfo-CY-5.5-protein conjugates using spectrophotometry. The method is based on the Beer-Lambert law and corrects for the dye's absorbance at 280 nm, ensuring an accurate calculation of protein concentration.

Principle of DOL Calculation

The DOL is determined by measuring the absorbance of the purified conjugate solution at two key wavelengths:

  • ~675 nm: The maximum absorbance wavelength (λ_max) for the Sulfo-CY-5.5 dye.[4]

  • 280 nm: The wavelength at which proteins absorb light, primarily due to aromatic amino acids like tryptophan and tyrosine.[5]

By applying the Beer-Lambert law (A = εcl), the concentrations of the dye and the protein can be calculated. A critical step in this process is to correct the absorbance at 280 nm (A₂₈₀) for the contribution of the Sulfo-CY-5.5 dye, which also absorbs light at this wavelength.[1][3]

Key Parameters and Data

Accurate DOL calculation requires precise values for the molar extinction coefficients of both the protein and the dye, as well as a specific correction factor.

ParameterSymbolValueUnits
Molar Extinction Coefficient of IgG at 280 nmε_prot210,000M⁻¹cm⁻¹
Molar Extinction Coefficient of Sulfo-CY-5.5 at λ_maxε_dye235,000M⁻¹cm⁻¹
Correction Factor of Sulfo-CY-5.5 at 280 nmCF₂₈₀0.11Unitless
Maximum Absorbance Wavelength of Sulfo-CY-5.5λ_max~675nm

Note: The molar extinction coefficient for IgG is a typical value; for other proteins, the specific ε_prot should be calculated based on its amino acid sequence.[5][6] The values for Sulfo-CY-5.5 can vary slightly between suppliers.[7][8][9][10]

Experimental Protocol

This protocol outlines the steps for sample preparation and spectrophotometric analysis. It is crucial to use a purified conjugate solution from which all unconjugated dye has been removed.

Materials and Reagents
  • Spectrophotometer (UV-Vis compatible)

  • UV-transparent quartz cuvettes (1 cm path length)

  • Purified Sulfo-CY-5.5-protein conjugate

  • Conjugation or storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Method
  • Prepare the Conjugate Solution: Dilute the purified Sulfo-CY-5.5 conjugate in the appropriate buffer to a concentration that yields an absorbance reading at the dye's λ_max (~675 nm) within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Prepare the Blank: Use the same buffer that the conjugate is diluted in as the reference blank.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and ~675 nm.

  • Blank the Instrument: Calibrate the spectrophotometer to zero absorbance using the buffer blank in the cuvette.

  • Measure Absorbance: Replace the blank with the diluted conjugate solution. Record the absorbance values at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (A_max).

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectrophotometric Measurement cluster_calc 3. Data Analysis prep1 Dilute purified conjugate in buffer meas1 Blank spectrophotometer with buffer prep1->meas1 prep2 Prepare buffer blank meas2 Measure Absorbance at 280 nm (A₂₈₀) meas1->meas2 meas3 Measure Absorbance at ~675 nm (A_max) meas2->meas3 calc1 Calculate corrected A₂₈₀ meas3->calc1 calc2 Calculate Protein and Dye Concentrations calc1->calc2 calc3 Calculate DOL calc2->calc3

Caption: A high-level experimental workflow for DOL determination.

Data Analysis and Calculation

The Degree of Labeling is calculated using the concentrations of the dye and the protein, which are derived from the measured absorbance values.

Calculation Formulae
  • Calculate the concentration of the dye ([Dye]):

    [Dye] (M) = A_max / (ε_dye * path length)

    (For a 1 cm path length, this simplifies to A_max / ε_dye)

  • Calculate the corrected absorbance of the protein at 280 nm (A_prot):

    A_prot = A₂₈₀ - (A_max * CF₂₈₀)

  • Calculate the concentration of the protein ([Protein]):

    [Protein] (M) = A_prot / (ε_prot * path length)

    (For a 1 cm path length, this simplifies to A_prot / ε_prot)

  • Calculate the Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

Combined Formula

The steps above can be combined into a single formula for direct calculation:

DOL = (A_max * ε_prot) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye)

G cluster_inputs Measured & Known Values cluster_formula Calculation Steps A280 A₂₈₀ Corrected_A280 Corrected Protein Absorbance (A₂₈₀ - (A_max * CF₂₈₀)) A280->Corrected_A280 Amax A_max Amax->Corrected_A280 Dye_Conc Dye Molar Conc. Amax->Dye_Conc E_prot ε_prot Protein_Conc Protein Molar Conc. E_prot->Protein_Conc E_dye ε_dye E_dye->Dye_Conc CF CF₂₈₀ CF->Corrected_A280 Corrected_A280->Protein_Conc DOL Degree of Labeling (DOL) Protein_Conc->DOL Dye_Conc->DOL

Caption: Logical flow diagram for the DOL calculation.

Example Calculation

Assuming the following measured values for a Sulfo-CY-5.5-IgG conjugate in a 1 cm cuvette:

  • A_max (at 675 nm) = 0.85

  • A₂₈₀ = 1.60

  • Calculate Corrected Protein Absorbance (A_prot):

    A_prot = 1.60 - (0.85 * 0.11) = 1.60 - 0.0935 = 1.5065

  • Calculate Protein Concentration ([Protein]):

    [Protein] = 1.5065 / 210,000 M⁻¹cm⁻¹ = 7.17 x 10⁻⁶ M

  • Calculate Dye Concentration ([Dye]):

    [Dye] = 0.85 / 235,000 M⁻¹cm⁻¹ = 3.62 x 10⁻⁶ M

  • Calculate DOL:

    DOL = (3.62 x 10⁻⁶ M) / (7.17 x 10⁻⁶ M) ≈ 5.1

The resulting Degree of Labeling is approximately 5.1 , meaning there is an average of 5.1 Sulfo-CY-5.5 molecules per IgG molecule.

References

Application Notes and Protocols: Sulfo-CY5.5 NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of Sulfo-CY5.5 NHS ester to biomolecules, with a critical focus on the reaction buffer pH. Adherence to the optimal pH is paramount for achieving high conjugation efficiency and preserving the integrity of the target molecule.

Introduction to Sulfo-CY5.5 NHS Ester

Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its utility in labeling proteins, antibodies, and other biomolecules stems from the N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines (-NH₂) present on the target molecule to form a stable amide bond. The sulfonate groups on the cyanine dye enhance its water solubility, making it an ideal choice for labeling sensitive biological samples in aqueous environments without the need for organic co-solvents.[][2][3][4] The resulting Sulfo-CY5.5 conjugates are characterized by their bright, far-red fluorescence, making them suitable for a variety of applications including in vivo imaging, flow cytometry, and fluorescence microscopy.[][3][4][5]

The Critical Role of pH in NHS Ester Reactions

The reaction between an NHS ester and a primary amine is highly pH-dependent. The efficiency of the conjugation is governed by a delicate balance between two competing reactions: the nucleophilic attack of the primary amine on the NHS ester and the hydrolysis of the NHS ester.

  • Amine Reactivity: Primary amines are nucleophilic and thus reactive towards NHS esters only when they are in their deprotonated, uncharged state (-NH₂). At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), which significantly hinders the conjugation reaction.[6][7][8][9]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process that cleaves the ester bond and renders the dye incapable of reacting with the target amine. The rate of hydrolysis increases significantly with increasing pH.[9][10][11]

Therefore, the optimal reaction pH is a compromise that maximizes the concentration of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis.

Optimal Reaction Buffer pH

For the reaction of Sulfo-CY5.5 NHS ester with primary amines, the optimal pH range is 8.3 to 8.5 .[6][7][8][12] Within this range, a sufficient concentration of the primary amines on the biomolecule will be deprotonated and available for reaction, while the rate of NHS ester hydrolysis remains manageable. Some protocols may suggest a slightly broader range of 7.2 to 9.0, but the highest efficiency is typically achieved within the 8.3-8.5 window.[10][13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[6][9][10]

Key Experimental Parameters

A summary of the critical parameters for a successful Sulfo-CY5.5 NHS ester conjugation reaction is provided in the table below.

ParameterRecommended Value/ConditionNotes
Reaction Buffer pH 8.3 - 8.5 Optimal for balancing amine reactivity and NHS ester stability.[6][7][8][12]
Recommended Buffers 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateAmine-free buffers are essential to prevent competition with the target molecule.[6][7][9][12]
Sulfo-CY5.5 NHS Ester Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The dye should be dissolved immediately before use.[6][7][9]
Molar Excess of Dye 5- to 20-fold molar excess over the biomoleculeThe optimal ratio should be determined empirically for each specific application.[9][13]
Reaction Temperature Room temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-4 hours), while reactions at 4°C can proceed overnight.[6][8][9]
Reaction Time 1 - 4 hours at room temperature; Overnight at 4°CThe optimal time may vary depending on the specific reactants.[6][8][9]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineAdded to a final concentration of 50-100 mM to stop the reaction.[9]

Experimental Protocol: Labeling an Antibody with Sulfo-CY5.5 NHS Ester

This protocol provides a general procedure for labeling an antibody with Sulfo-CY5.5 NHS ester. The amounts and volumes may need to be adjusted based on the specific antibody and desired degree of labeling.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Sulfo-CY5.5 NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the antibody solution is free from any amine-containing substances. If necessary, dialyze the antibody against the Reaction Buffer.

  • Prepare the Sulfo-CY5.5 NHS Ester Solution:

    • Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the Sulfo-CY5.5 NHS ester stock solution to the antibody solution while gently vortexing. A 10-fold molar excess of the dye is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically be the first colored fraction to elute.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-CY5.5).

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Conjugation Conjugation (pH 8.3-8.5, RT, 1-2h) Antibody->Conjugation Dye Sulfo-CY5.5 NHS Ester in DMSO/DMF Dye->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Analysis Characterization (Spectrophotometry) Purification->Analysis

Caption: Experimental workflow for labeling a biomolecule with Sulfo-CY5.5 NHS ester.

chemical_reaction Biomolecule Biomolecule-NH₂ Conjugate Biomolecule-NH-CO-Sulfo-CY5.5 Biomolecule->Conjugate + NHS_Ester Sulfo-CY5.5-NHS NHS_Ester->Conjugate pH 8.3-8.5 NHS NHS Conjugate->NHS +

Caption: Reaction of Sulfo-CY5.5 NHS ester with a primary amine on a biomolecule.

References

Sulfo-CY5.5 NHS Ester: Application Notes and Protocols for Near-Infrared Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-CY5.5 NHS ester, a near-infrared (NIR) fluorescent dye, in fluorescence microscopy. Sulfo-CY5.5 is an excellent choice for labeling proteins, particularly antibodies, for a variety of applications including immunofluorescence, flow cytometry, and in vivo imaging. Its emission in the near-infrared spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.

Properties of Sulfo-CY5.5 NHS Ester

Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling sensitive proteins that may be denatured by the presence of organic solvents.[1][2]

Table 1: Quantitative Data for Sulfo-CY5.5 NHS Ester

PropertyValueReferences
Excitation Maximum (λex)~675 nm[3][][5]
Emission Maximum (λem)~694 nm[3][][5][6]
Molar Extinction Coefficient (ε)~235,000 - 271,000 cm⁻¹M⁻¹[3][7]
Quantum Yield (Φ)~0.21[6]
SolubilityGood in water, DMF, and DMSO[3][]
Reactive GroupN-hydroxysuccinimide (NHS) ester[8][9]
ReactivityPrimary amines[8][9]

Applications in Near-Infrared Fluorescence Microscopy

The favorable spectral properties of Sulfo-CY5.5 make it a versatile tool for a range of fluorescence-based applications.

Immunofluorescence Microscopy

Sulfo-CY5.5-labeled antibodies are extensively used for immunofluorescence staining of cells and tissues. The bright and photostable fluorescence of the dye allows for high-resolution imaging of target proteins. Its near-infrared emission is particularly advantageous for multiplexing with other fluorophores in the visible spectrum.

In Vivo Imaging

The near-infrared emission of Sulfo-CY5.5 allows for deep tissue penetration, making it an ideal probe for in vivo imaging in small animals.[][9] Labeled antibodies or other targeting moieties can be used to visualize and track biological processes in a living organism, such as tumor growth and metastasis, or the biodistribution of a therapeutic agent.[10][11]

Flow Cytometry

Sulfo-CY5.5 conjugates can be used for the identification and quantification of specific cell populations by flow cytometry. The high molar extinction coefficient of the dye contributes to bright signals, enabling the detection of even low-abundance cellular targets.

Experimental Protocols

Protocol for Antibody Labeling with Sulfo-CY5.5 NHS Ester

This protocol describes a general procedure for labeling antibodies with Sulfo-CY5.5 NHS ester. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-CY5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.

  • Dye Preparation:

    • Allow the vial of Sulfo-CY5.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be used immediately.[8]

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Calculate the required volume of the dye stock solution for the desired molar ratio (a 10:1 to 20:1 dye-to-antibody molar ratio is a good starting point).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute will be the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 675 nm (for Sulfo-CY5.5).

    • The DOL can be calculated using the following formula: DOL = (A₆₇₅ × ε₂₈₀) / (A₂₈₀ - (A₆₇₅ × CF₂₈₀)) × ε₆₇₅ where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05). An optimal DOL is generally between 2 and 8.

Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.0) Antibody->Mix Dye Sulfo-CY5.5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze NHS_Ester_Reaction Sulfo_CY5_5_NHS Sulfo-CY5.5-NHS Ester Labeled_Protein Sulfo-CY5.5-Protein (Stable Amide Bond) Sulfo_CY5_5_NHS->Labeled_Protein Protein_Amine Protein-NH₂ Protein_Amine->Labeled_Protein NHS_leaving_group NHS (leaving group) Labeled_Protein->NHS_leaving_group EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Labeled with Sulfo-CY5.5-Ab) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCg->Proliferation

References

Troubleshooting & Optimization

How to reduce non-specific binding of Sulfo-CY-5.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Sulfo-CY-5.5 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with Sulfo-CY-5.5 conjugates?

Non-specific binding of Sulfo-CY-5.5 conjugates can arise from several factors:

  • Hydrophobic and Ionic Interactions: The chemical properties of the dye and the conjugated molecule can lead to non-specific adherence to various surfaces and cellular components.[1][2] Sulfo-CY-5.5 is a highly charged dye, which can contribute to this type of binding.[3]

  • Fc Receptor Binding: If the Sulfo-CY-5.5 is conjugated to an antibody, the Fc region of the antibody can bind to Fc receptors present on the surface of cells like macrophages, monocytes, and B-cells, leading to off-target signal.[2][4]

  • Dye-Specific Interactions: Cyanine (B1664457) dyes, including Cy5.5, have a known propensity to bind non-specifically to certain cell types, particularly monocytes and macrophages.[2][5] This is thought to be due to an interaction between the dye itself and receptors like CD64.[5][6]

  • High Conjugate Concentration: Using an excessive concentration of the Sulfo-CY-5.5 conjugate increases the likelihood of low-affinity, non-specific interactions.[7][8]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample (e.g., cells, tissues, or membranes) can lead to high background signal.[2]

  • Inadequate Washing: Insufficient or poorly optimized washing steps may not effectively remove all unbound or weakly bound conjugates.[8]

  • Contamination with Free Dye: The conjugate solution may contain residual, unconjugated Sulfo-CY-5.5 dye, which can bind non-specifically to the sample.[8]

Q2: How can I troubleshoot high background fluorescence in my experiment?

A systematic approach is crucial for identifying the source of high background. The following diagram outlines a general troubleshooting workflow.

A High Background Observed B Review Experimental Protocol & Controls A->B C Isolate Source of Non-Specific Binding B->C Analyze controls (e.g., unstained sample, secondary antibody only) D Optimize Staining Protocol C->D Identified protocol-related issue (e.g., concentration, washing) E Implement Advanced Blocking Strategies C->E Standard blocking is insufficient F Consider Alternative Reagents C->F Suspect reagent-specific issue G Problem Resolved D->G E->G F->G

Caption: A general workflow for troubleshooting high background fluorescence.

Q3: Which blocking agents are recommended to reduce non-specific binding of Sulfo-CY-5.5 conjugates?

The choice of blocking agent can significantly impact background signal. A comparison of common blocking agents is provided in the table below.

Blocking AgentConcentrationAdvantagesDisadvantagesCitations
Bovine Serum Albumin (BSA) 1-5%Commonly used, effective for many applications.Can be a source of cross-reactivity if using anti-bovine secondary antibodies. Not recommended for detecting some phospho-proteins.[3][9]
Normal Serum 5-10%Effective at blocking non-specific antibody binding. Use serum from the same species as the secondary antibody.Can contain endogenous antibodies that may cross-react.[7][9]
Non-Fat Dried Milk 1-5%Inexpensive and readily available.Incompatible with avidin-biotin detection systems and can interfere with the detection of some phospho-proteins.[9]
Fish Gelatin 0.1-0.5%Reduces non-specific binding without cross-reacting with mammalian-derived antibodies.May not be as effective as other protein-based blockers for all applications.[3]
Commercial Blocking Buffers VariesOptimized formulations for low background and high signal-to-noise. Some are protein-free to avoid cross-reactivity.Can be more expensive than "homemade" solutions.[9][10][11][12]
Specialized Blockers for Cyanine Dyes VariesSpecifically designed to block non-specific binding of cyanine dyes to cell types like monocytes.May only be necessary for specific applications (e.g., flow cytometry of whole blood).[2]
Phosphorothioate (B77711) Oligodeoxynucleotides (PS-ODN) VariesEffectively blocks Cy5 binding to monocytes by targeting the CD64 receptor.A specialized reagent for a specific type of non-specific binding.[5][6]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered with Sulfo-CY-5.5 conjugates.

Issue 1: High background staining across the entire sample.

This is often due to issues with the staining protocol or the reagents themselves.

Possible Causes & Solutions

CauseRecommended ActionData Summary & Key Considerations
Conjugate concentration is too high. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[8]Start with a concentration of around 1 µg/mL and perform serial dilutions.[3]
Inadequate washing. Increase the number and/or duration of wash steps. Include a mild detergent like 0.05-0.1% Tween-20 in the wash buffer to help remove non-specifically bound conjugates.[2][8]Three to five washes of 5-10 minutes each is a good starting point.
Ineffective blocking. Optimize your blocking step. Try different blocking agents (see table above) or increase the incubation time.Incubation for 1 hour at room temperature is a standard starting point.[2]
Presence of free dye. Purify the conjugate using methods like column chromatography to remove any unconjugated Sulfo-CY-5.5.[8]This is particularly important for in-house conjugations.
Issue 2: Non-specific binding to specific cell types (e.g., monocytes, macrophages).

This is a known issue with cyanine dyes.

Possible Causes & Solutions

CauseRecommended ActionData Summary & Key Considerations
Dye interaction with Fc receptors (CD64). Use an Fc receptor blocking reagent prior to staining with your Sulfo-CY-5.5 conjugate.[4]This is crucial when working with immune cells.
Direct binding of Cy5.5 to monocytes/macrophages. Use a specialized commercial blocker designed to prevent cyanine dye binding to monocytes.[2] Alternatively, phosphorothioate oligodeoxynucleotides (PS-ODN) can be used to block this interaction.[5]PS-ODN has been shown to suppress non-specific binding of Cy5 conjugates to monocytes in a sequence-independent manner.[5][6]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol with Optimized Blocking

This protocol provides a general framework for immunofluorescence staining. Optimization will be required for specific applications.

A 1. Sample Preparation (e.g., cell culture on coverslips) B 2. Fixation (e.g., 4% PFA for 15 min) A->B C 3. Permeabilization (if targeting intracellular antigens, e.g., 0.1% Triton X-100 for 10 min) B->C D 4. Blocking (e.g., 5% Normal Goat Serum, 1% BSA in PBS for 1 hr) C->D E 5. Primary Antibody Incubation (if applicable, overnight at 4°C) D->E F 6. Washing (3x5 min with PBS + 0.1% Tween-20) E->F G 7. Sulfo-CY-5.5 Conjugate Incubation (1-2 hrs at RT, protected from light) F->G H 8. Final Washing (3x5 min with PBS + 0.1% Tween-20, protected from light) G->H I 9. Mounting & Imaging H->I

Caption: A standard workflow for an immunofluorescence experiment.

Detailed Steps:

  • Sample Preparation: Prepare your cells or tissue samples according to your standard procedure.

  • Fixation: Fix the samples. Note that aldehyde fixatives can increase autofluorescence.[2] Consider quenching with sodium borohydride (B1222165) or glycine (B1666218) if autofluorescence is an issue.[2]

  • Permeabilization (if required): If your target is intracellular, permeabilize the cells.

  • Blocking: Incubate the sample in a blocking buffer for at least 1 hour at room temperature.[2] Choose a blocking agent appropriate for your experiment (see table above).

  • Primary Antibody Incubation (for indirect detection): If you are not using a directly conjugated primary antibody, incubate with the primary antibody at its optimal dilution.

  • Washing: Wash thoroughly to remove unbound primary antibody.

  • Sulfo-CY-5.5 Conjugate Incubation: Incubate with the Sulfo-CY-5.5 conjugate (either a primary or secondary antibody) at its optimal dilution. Protect from light during this and subsequent steps.

  • Final Washing: Wash extensively to remove all unbound conjugate.[2]

  • Mounting and Imaging: Mount the sample using an antifade mounting medium and image using appropriate filter sets for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).

References

Sulfo-CY-5.5 NHS ester aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered during experiments with Sulfo-CY-5.5 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-CY-5.5 NHS ester and what are its primary applications?

Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1] Its fluorescence in the near-infrared (NIR) spectrum makes it particularly suitable for in vivo imaging and other applications requiring low background fluorescence.[1] The presence of sulfonate groups enhances its water solubility, making it an ideal choice for labeling sensitive proteins that may denature in the presence of organic co-solvents.[1][2]

Q2: What causes Sulfo-CY-5.5 NHS ester to aggregate?

Like many cyanine (B1664457) dyes, Sulfo-CY-5.5 can aggregate in aqueous solutions due to intermolecular forces, primarily π-π stacking between the aromatic rings of the dye molecules.[3] This tendency is influenced by several factors, including:

  • High Dye Concentration: Increased concentration promotes the self-association of dye molecules.

  • Presence of Salts: High ionic strength can reduce the electrostatic repulsion between dye molecules, leading to aggregation.

  • Low Temperature: Lower temperatures can enhance the stability of aggregates.

  • Hydrophobic Interactions: The inherent hydrophobicity of the cyanine dye structure contributes to aggregation in aqueous environments.[4]

While Sulfo-CY-5.5 is sulfonated to improve water solubility and reduce aggregation, these issues can still arise, especially at high concentrations or in certain buffer conditions.[5][]

Q3: How can I visually identify if my Sulfo-CY-5.5 NHS ester has aggregated?

Aggregation of the dye in solution may not always be visible to the naked eye. However, in cases of significant aggregation, you might observe turbidity, precipitation, or a color shift in the solution. A more definitive method for detecting aggregation is through UV/Vis spectroscopy. Aggregation typically leads to a change in the absorption spectrum, often appearing as a new peak or a shoulder on the main absorption peak. H-aggregates usually show a blue-shift (hypsochromic shift), while J-aggregates exhibit a red-shift (bathochromic shift) in the absorption maximum.[4]

Q4: My protein-dye conjugate precipitated after the labeling reaction. What could be the cause?

Precipitation of the protein-dye conjugate is a common issue that can arise from several factors:

  • Over-labeling: Attaching too many hydrophobic dye molecules to a protein can significantly alter its surface properties, leading to reduced solubility and precipitation.[7][8] It is often recommended to keep the labeling stoichiometry to a moderate level.[7]

  • Incorrect Buffer pH: The pH of the reaction buffer can affect protein stability. If the pH is close to the isoelectric point (pI) of the protein, its solubility will be at a minimum, increasing the likelihood of precipitation.[9]

  • Low Protein Concentration: Working with very dilute protein solutions can sometimes lead to instability and precipitation upon modification.

  • Presence of Organic Solvents: While a small amount of organic solvent like DMSO or DMF is necessary to dissolve the Sulfo-CY-5.5 NHS ester, excessive amounts can denature the protein and cause it to precipitate.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Sulfo-CY-5.5 NHS ester.

Problem Possible Cause Recommended Solution
Visible precipitate or turbidity in the dye stock solution. The dye has aggregated due to improper storage or handling.Gently warm the solution and vortex. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. Ensure the dye is stored desiccated at -20°C and protected from light.
Low labeling efficiency. 1. Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. 2. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester. 3. Incorrect pH of the reaction buffer: The reaction of NHS esters with primary amines is pH-dependent, with an optimal range of 8.3-9.0.1. Use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the solid dye properly. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate. 3. Adjust the pH of your protein solution to 8.3-9.0 using a suitable buffer.
Protein-dye conjugate precipitates during or after the labeling reaction. 1. Over-labeling: Too many dye molecules are attached to the protein. 2. Protein instability: The protein is not stable under the labeling conditions (e.g., pH, temperature). 3. High concentration of organic solvent. 1. Reduce the molar ratio of dye to protein in the labeling reaction. Perform a titration to find the optimal ratio. 2. Ensure the reaction buffer pH is not near the protein's pI. Consider performing the reaction at a lower temperature (e.g., 4°C for a longer duration). 3. Keep the volume of the organic solvent (DMSO/DMF) to a minimum, typically less than 10% of the total reaction volume.
Unexpected UV/Vis spectrum of the conjugate (e.g., shifted peak, shoulder). Dye aggregation on the protein surface: Covalently attached dye molecules can still interact and form aggregates, altering the spectral properties.This can be an indication of over-labeling. Reduce the dye-to-protein ratio. The presence of an isosbestic point in a concentration-dependent spectral analysis can confirm an equilibrium between monomeric and aggregated dye.[4]

Experimental Protocols

Protocol for Assessing Sulfo-CY-5.5 NHS Ester Aggregation using UV/Vis Spectroscopy

This protocol allows for the detection of dye aggregation by analyzing changes in the absorption spectrum.

Materials:

  • Sulfo-CY-5.5 NHS ester

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a concentrated stock solution: Dissolve Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Prepare a series of dilutions: Create a dilution series of the dye in PBS, ranging from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 50 µM).

  • Acquire absorbance spectra: For each dilution, record the UV/Vis absorption spectrum from 500 nm to 800 nm. Use PBS as a blank.

  • Analyze the spectra:

    • Plot the absorbance at the maximum wavelength (λmax, typically around 675 nm for the monomer) against the concentration. A deviation from linearity at higher concentrations can indicate aggregation.

    • Normalize the spectra to the main absorption peak. The appearance of a new shoulder or a shift in the peak maximum at higher concentrations is indicative of H- or J-aggregate formation.[4]

General Protocol for Labeling an Antibody with Sulfo-CY-5.5 NHS Ester and Preventing Aggregation

This protocol provides a general workflow for antibody conjugation, with key steps to minimize aggregation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Sulfo-CY-5.5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains Tris, glycine, or other primary amines, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reaction Buffer Preparation: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to the optimal range for labeling.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO to make a 10 mM stock solution.

  • Labeling Reaction:

    • Add the desired molar excess of the dye stock solution to the antibody solution while gently vortexing. A starting point is a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

Visualizations

Logical Relationships of Factors Causing Aggregation

Concentration High Dye Concentration Aggregation Sulfo-CY-5.5 NHS Ester Aggregation / Precipitation Concentration->Aggregation promotes self-association IonicStrength High Ionic Strength (Salts) IonicStrength->Aggregation reduces electrostatic repulsion Temperature Low Temperature Temperature->Aggregation stabilizes aggregates Hydrophobicity Inherent Dye Hydrophobicity Hydrophobicity->Aggregation drives intermolecular forces OverLabeling Over-labeling of Protein OverLabeling->Aggregation increases surface hydrophobicity IncorrectpH Incorrect Buffer pH (near pI) IncorrectpH->Aggregation reduces protein solubility

Caption: Factors contributing to Sulfo-CY-5.5 NHS ester aggregation.

Experimental Workflow for Antibody Labeling

start Start prep_ab 1. Prepare Antibody (Amine-free buffer, 2-10 mg/mL) start->prep_ab adjust_ph 2. Adjust pH (Add 1M NaHCO3 to pH 8.3-9.0) prep_ab->adjust_ph labeling 4. Labeling Reaction (1 hr, RT, dark) adjust_ph->labeling prep_dye 3. Prepare Dye (10 mM in anhydrous DMSO) prep_dye->labeling purification 5. Purification (Size-Exclusion Chromatography) labeling->purification qc 6. Quality Control (UV/Vis Spectroscopy) purification->qc end End qc->end

Caption: Workflow for antibody labeling with Sulfo-CY-5.5 NHS ester.

References

Optimizing Dye-to-Protein Ratios for Sulfo-CY5.5 Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for Sulfo-CY5.5 labeling. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for Sulfo-CY5.5 labeling?

The ideal dye-to-protein molar ratio for Sulfo-CY5.5 labeling is highly dependent on the specific protein being labeled. However, a good starting point for optimization is a molar excess of 10:1 (dye:protein).[1][2][3][4] For many common proteins and antibodies, an 8-fold molar excess of the NHS ester can yield a degree of substitution (DOS) of 1-3 labels per protein.[5] To find the optimal ratio for your specific protein, it is recommended to perform small-scale trial reactions with a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1.[2]

Q2: How does protein concentration affect labeling efficiency?

Protein concentration is a critical factor for efficient labeling. A protein concentration of 2-10 mg/mL is recommended for optimal results.[1][3][4][6] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1][3][6] For dilute protein solutions (< 1 mg/mL), it is advisable to use a spin concentrator to achieve a final concentration of at least 2 mg/mL.[7]

Q3: What is the optimal pH for the labeling reaction?

The reaction between the Sulfo-CY5.5 NHS ester and the primary amines on the protein is pH-dependent. The optimal pH range for this reaction is typically 8.0-9.0.[1] A common recommendation is to adjust the protein solution to a pH of 8.5 ± 0.5.[3][4][6] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing its availability for labeling.[8] A buffer such as 1 M sodium bicarbonate can be used to adjust the pH.[1][2]

Q4: What substances can interfere with the labeling reaction?

Several common laboratory reagents can interfere with the labeling reaction by competing with the target protein for the dye. It is crucial to remove these substances from the protein solution before initiating the labeling process. Interfering substances include:

Dialysis or gel filtration are effective methods for removing these contaminants.[1][9]

Q5: How do I determine the Degree of Substitution (DOS)?

The Degree of Substitution (DOS), also known as the dye-to-protein ratio (D/P), represents the average number of dye molecules conjugated to each protein molecule.[9] It is a critical parameter for ensuring the quality and consistency of your labeled protein. The DOS can be calculated using absorbance measurements of the purified conjugate.[9][10]

Experimental Protocol: Determining the Degree of Substitution (DOS)

  • Purify the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This can be achieved using dialysis or gel filtration (e.g., Sephadex G-25 column).[1][9]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) using a spectrophotometer. This reading corresponds to the protein concentration.

    • Measure the absorbance of the conjugate at the maximum absorbance wavelength for Sulfo-CY5.5, which is approximately 651 nm (Amax).[1]

    • If the absorbance readings are too high (typically > 2.0), dilute the sample and record the dilution factor.[9][10]

  • Calculate the DOS: The following formula can be used to calculate the DOS:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    DOS = Amax / (εdye × Protein Concentration (M))

    Where:

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at ~651 nm.

    • CF: Correction factor for the absorbance of the dye at 280 nm.

    • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • εdye: Molar extinction coefficient of Sulfo-CY5.5 at ~651 nm (which is 250,000 cm-1M-1).[11]

Troubleshooting Guide

This section addresses common problems encountered during Sulfo-CY5.5 labeling and provides a logical workflow for troubleshooting.

Problem 1: Low Labeling Efficiency (Low DOS)

A low Degree of Substitution can result from several factors. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Low_DOS start Low Labeling Efficiency check_ph Check Reaction pH start->check_ph ph_ok pH 8.0-9.0? check_ph->ph_ok check_buffer Check for Interfering Substances in Buffer buffer_ok Amine-free? check_buffer->buffer_ok check_dye Check Dye Activity dye_ok Freshly Prepared? check_dye->dye_ok check_protein_conc Check Protein Concentration protein_conc_ok >2 mg/mL? check_protein_conc->protein_conc_ok check_ratio Check Dye:Protein Molar Ratio ratio_ok Ratio Optimized? check_ratio->ratio_ok ph_ok->check_buffer Yes adjust_ph Adjust pH to 8.0-9.0 with 1M Sodium Bicarbonate ph_ok->adjust_ph No buffer_ok->check_dye Yes purify_protein Purify Protein via Dialysis or Gel Filtration buffer_ok->purify_protein No dye_ok->check_protein_conc Yes prepare_fresh_dye Prepare Fresh Dye Stock in Anhydrous DMSO dye_ok->prepare_fresh_dye No protein_conc_ok->check_ratio Yes concentrate_protein Concentrate Protein (e.g., Spin Column) protein_conc_ok->concentrate_protein No optimize_ratio Perform Trial Reactions (5:1, 10:1, 15:1, 20:1) ratio_ok->optimize_ratio No success Successful Labeling ratio_ok->success Yes adjust_ph->success purify_protein->success prepare_fresh_dye->success concentrate_protein->success optimize_ratio->success

Caption: Troubleshooting workflow for low labeling efficiency.

Problem 2: Protein Precipitation During Labeling

Protein precipitation can occur during the labeling reaction. This is often caused by a high dye-to-protein ratio or the use of an organic solvent to dissolve the dye.

Troubleshooting Steps:

  • Reduce the dye-to-protein molar ratio: An excess of hydrophobic dye molecules can lead to protein aggregation.

  • Add the dye stock solution slowly: Add the dye solution to the protein solution dropwise while gently vortexing to ensure rapid and even distribution.

  • Perform the reaction at a lower temperature: Incubating the reaction at 4°C may help to maintain protein stability.[8]

  • Minimize the organic solvent concentration: Ensure that the final concentration of DMSO or DMF in the reaction mixture is low (typically less than 10%).[2]

Experimental Protocols

Protocol 1: Sulfo-CY5.5 Labeling of a Protein (e.g., IgG Antibody)

This protocol provides a general procedure for labeling an IgG antibody with Sulfo-CY5.5 NHS ester. Optimization may be required for other proteins.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-CY5.5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • Adjust the pH of the protein solution to 8.5-9.0 using the 1 M sodium bicarbonate solution.[2]

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[1][3] This solution should be prepared fresh before each use.[1]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein.

Labeling_Workflow start Start prep_protein Prepare Protein (2-10 mg/mL, pH 8.5-9.0) start->prep_protein react Mix Protein and Dye (e.g., 10:1 molar ratio) prep_protein->react prep_dye Prepare 10 mM Dye Stock in DMSO prep_dye->react incubate Incubate 1 hr at RT (Protected from light) react->incubate purify Purify Conjugate (Gel Filtration) incubate->purify characterize Characterize Conjugate (Calculate DOS) purify->characterize end End characterize->end

Caption: General workflow for Sulfo-CY5.5 protein labeling.

Data Presentation

Table 1: Recommended Starting Dye-to-Protein Molar Ratios for Optimization

Molar Ratio (Dye:Protein)Expected Outcome
5:1Lower degree of labeling, may be suitable for sensitive proteins.
10:1Good starting point for most proteins.[1][2][3][4]
15:1Higher degree of labeling, risk of over-labeling.
20:1High degree of labeling, increased risk of protein precipitation and fluorescence quenching.

Table 2: Key Parameters for Sulfo-CY5.5 Labeling

ParameterRecommended ValueRationale
Protein Concentration2-10 mg/mL[1][3][4][6]Ensures efficient labeling kinetics.
Reaction pH8.0-9.0[1]Optimal for the reaction between NHS ester and primary amines.
Reaction BufferAmine-free (e.g., PBS, HEPES)Prevents competition for the dye.[7]
Dye SolventAnhydrous DMSO or DMFPrevents hydrolysis of the NHS ester.[12]
Incubation Time1 hourSufficient for the reaction to go to completion at room temperature.[2]
Incubation TemperatureRoom TemperatureA balance between reaction rate and protein stability.

References

Sulfo-CY-5.5 NHS ester stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Sulfo-CY5.5 NHS ester in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-CY5.5 NHS ester and what is it used for?

Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye used for labeling biomolecules in aqueous environments.[1][2][3] Its sulfonated form enhances water solubility, making it ideal for labeling proteins, antibodies, and other molecules that may be sensitive to organic solvents.[3][4] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on target molecules to form stable amide bonds.[3][5]

Q2: What is the optimal pH for labeling with Sulfo-CY5.5 NHS ester?

The optimal pH for labeling reactions with NHS esters is between 7.2 and 8.5.[6][] A slightly basic pH is necessary to ensure that the primary amine groups on the target molecule are deprotonated and available for reaction.[8][9] However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can reduce labeling efficiency.[][8][9][10]

Q3: How should Sulfo-CY5.5 NHS ester be stored?

Sulfo-CY5.5 NHS ester should be stored at -20°C in a desiccated, dark environment.[1][2] For long-term storage (months to years), -20°C is recommended.[2] Reconstituted stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[8][11] It is advisable to aliquot the dye to avoid repeated freeze-thaw cycles.[12]

Q4: What buffers are compatible with Sulfo-CY5.5 NHS ester labeling?

Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffer are commonly recommended for NHS ester labeling reactions.[6] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[6]

Q5: How stable is Sulfo-CY5.5 NHS ester in aqueous buffers?

pHHalf-life of NHS ester
7.04-5 hours
8.01 hour
8.610 minutes
> 8.5Rapid hydrolysis

This data is for general NHS esters and should be considered as an approximation for Sulfo-CY5.5 NHS ester.[10] To minimize hydrolysis, it is crucial to prepare fresh solutions of the NHS ester and use them promptly.[13]

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with Sulfo-CY5.5 NHS ester.

Low Labeling Efficiency
Potential Cause Troubleshooting Steps
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6]
Presence of Competing Amines Ensure that the reaction buffer and the biomolecule solution are free of amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[6]
Hydrolysis of NHS Ester Prepare the Sulfo-CY5.5 NHS ester solution immediately before use. Avoid prolonged exposure of the dye to aqueous solutions before adding it to the target molecule.[6] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[6]
Low Reactant Concentration Increase the concentration of the protein or the molar excess of the NHS ester to favor the labeling reaction over hydrolysis. A protein concentration of at least 2 mg/mL is recommended.
Poor Quality of NHS Ester Reagent Ensure the Sulfo-CY5.5 NHS ester has been stored correctly in a desiccated environment at -20°C. If the reagent is old or has been improperly stored, it may have hydrolyzed.[6]
Unexpected Staining or High Background
Potential Cause Troubleshooting Steps
Non-specific Binding of the Dye For cellular imaging, be aware that while Sulfo-CY5.5 is generally cell-impermeable due to its sulfonate groups, non-sulfonated Cy5 NHS ester can be hydrophobic and bind non-specifically to lipid-rich structures.[14] Ensure you are using the sulfo- version for applications requiring low non-specific binding on cell surfaces.
Presence of Unconjugated Dye Purify the labeled conjugate thoroughly after the reaction using gel filtration, dialysis, or a desalting column to remove any free Sulfo-CY5.5 NHS ester.

Experimental Protocols

General Protocol for Protein Labeling with Sulfo-CY5.5 NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins.

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6][12]
  • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the labeling buffer.

2. Preparation of Sulfo-CY5.5 NHS Ester Stock Solution:

  • Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]

3. Labeling Reaction:

  • Add the calculated amount of Sulfo-CY5.5 NHS ester stock solution to the protein solution. A molar excess of 8-10 fold of the dye to the protein is a common starting point for mono-labeling.[8][12]
  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.[15]
  • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[8]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or other suitable chromatographic methods.[12]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-CY5.5).
  • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizations

Hydrolysis_of_Sulfo_CY5_5_NHS_ester Sulfo-CY5.5-NHS Sulfo-CY5.5 NHS Ester Hydrolyzed_Dye Inactive Hydrolyzed Dye Sulfo-CY5.5-NHS->Hydrolyzed_Dye Hydrolysis H2O Water (H₂O) H2O->Hydrolyzed_Dye NHS N-Hydroxysuccinimide Hydrolyzed_Dye->NHS Releases

References

Improving the quantum yield of Sulfo-CY-5.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and troubleshooting the quantum yield of Sulfo-CY-5.5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the typical quantum yield of unconjugated Sulfo-CY-5.5?

The fluorescence quantum yield of Sulfo-CY-5.5 NHS ester is approximately 0.21 in aqueous solutions.[1] However, this value can change upon conjugation to a biomolecule and is influenced by various environmental factors.

Q2: How does conjugation to a biomolecule affect the quantum yield of Sulfo-CY-5.5?

Conjugation can either enhance or decrease the quantum yield of Sulfo-CY-5.5. The local microenvironment of the dye once attached to the biomolecule plays a crucial role. Factors such as the hydrophobicity of the binding site, the proximity of quenching residues (e.g., tryptophan), and the conformational state of the biomolecule can all influence the fluorescence output. For some cyanine (B1664457) dyes, attachment to a biomolecule like a protein can lead to an anomalous fluorescence enhancement, while for others, a decrease is observed.[2][3]

Q3: What is the optimal Degree of Labeling (DOL) for Sulfo-CY-5.5 conjugates to maximize the fluorescence signal?

For most antibodies, the optimal DOL is typically between 2 and 10.[4] It is a common misconception that a higher DOL always leads to a brighter conjugate. In reality, over-labeling can cause self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence quantum yield.[5] Therefore, it is crucial to determine the optimal DOL for each specific protein and application through titration experiments.[4][6]

Q4: How does the solvent environment impact the quantum yield of Sulfo-CY-5.5?

The fluorescence of cyanine dyes can be sensitive to the solvent polarity. While Sulfo-CY-5.5 is designed for high water solubility, the presence of organic co-solvents can alter its photophysical properties.[] Generally, for cyanine dyes, increasing solvent polarity can lead to changes in the fluorescence emission spectrum and quantum yield. It's important to maintain consistent solvent conditions when comparing the fluorescence of different samples.

Q5: Is the fluorescence of Sulfo-CY-5.5 conjugates pH-sensitive?

Sulfo-CY-5.5 and other similar cyanine dyes are known to be relatively pH-insensitive in the biologically relevant pH range of 3 to 10.[8] This makes them robust reporters for a wide variety of biological assays without the need for strict pH control of the imaging buffer.

Q6: How can I prevent photobleaching of my Sulfo-CY-5.5 conjugate?

Photobleaching is the irreversible photodegradation of a fluorophore. To minimize photobleaching of Sulfo-CY-5.5 conjugates, consider the following:

  • Use antifade reagents: Commercially available or homemade antifade reagents can be added to the imaging medium. These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.

  • Minimize exposure to excitation light: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio and limit the duration of exposure.

  • Deoxygenate the sample: The presence of molecular oxygen can accelerate photobleaching.[9] If compatible with your experiment, deoxygenating the buffer can improve photostability.

Data Summary Tables

Table 1: Spectral Properties of Sulfo-CY-5.5

PropertyValueReference
Excitation Maximum (λex)~675 nm[10]
Emission Maximum (λem)~694 nm[10]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.21[1]

Table 2: General Effect of Degree of Labeling (DOL) on Conjugate Fluorescence

DOLRelative Quantum YieldBrightnessPotential Issues
Low (1-3)HighModerateLower signal intensity
Optimal (4-8)ModerateHigh-
High (>10)LowDecreasingSelf-quenching, protein aggregation

Note: The optimal DOL is protein-dependent and should be determined empirically.

Table 3: Qualitative Effect of Solvent Polarity on Cyanine Dye Fluorescence

Solvent PropertyGeneral Effect on Fluorescence
Increased PolarityMay cause a spectral shift and a decrease in quantum yield.
Decreased PolarityMay lead to an increase in quantum yield.

Note: Sulfo-CY-5.5 is highly water-soluble due to its sulfonate groups, which also help to reduce aggregation-induced quenching in aqueous buffers.[]

Troubleshooting Guide

Issue: Low fluorescence intensity of the final conjugate.

  • Question: Did you use the correct buffer for the conjugation reaction?

    • Answer: The conjugation reaction should be performed in an amine-free buffer (e.g., phosphate-buffered saline, PBS, or sodium bicarbonate buffer) at a pH of 8.0-9.0.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, leading to low labeling efficiency.[4]

  • Question: Was the protein concentration appropriate?

    • Answer: For optimal labeling, the protein concentration should be between 2-10 mg/mL.[11] Lower concentrations can significantly reduce the labeling efficiency.

  • Question: Was the Sulfo-CY-5.5 NHS ester stock solution fresh?

    • Answer: The NHS ester is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use.[4] Stock solutions in DMSO should be used promptly and stored desiccated at -20°C for no more than a few weeks.[6]

  • Question: Have you optimized the dye-to-protein molar ratio?

    • Answer: Both under- and over-labeling can result in suboptimal fluorescence. Perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal DOL for your specific protein.[6]

Issue: Unexpected shift in the fluorescence emission spectrum.

  • Question: What is the local environment of the dye on the protein?

    • Answer: The conjugation of Sulfo-CY-5.5 to a protein can result in a slight shift in its emission spectrum depending on the polarity of the local environment where the dye is attached. A more hydrophobic environment can sometimes lead to a blue shift, while a more polar environment might cause a red shift.

Issue: The conjugate appears to be aggregating.

  • Question: Is the Degree of Labeling (DOL) too high?

    • Answer: Over-labeling can increase the hydrophobicity of the protein, potentially leading to aggregation. Try reducing the dye-to-protein molar ratio in the conjugation reaction.

  • Question: Was the conjugate properly purified?

    • Answer: Unconjugated dye can precipitate out of solution. Ensure that all free dye is removed after the conjugation reaction using an appropriate method like gel filtration or dialysis.

Experimental Protocols

Protein Preparation for Conjugation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 1X PBS) at a pH of 7.2-7.4. If the protein solution contains Tris, glycine, or ammonium (B1175870) salts, remove these by dialysis or using a spin desalting column.[4]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11]

  • Purity Check: Ensure the protein is free from stabilizers like BSA or gelatin, as these will also be labeled and interfere with the conjugation.[6]

Conjugation of Sulfo-CY-5.5 NHS Ester to Protein
  • Prepare Protein Solution: In a microcentrifuge tube, add your protein solution.

  • Adjust pH: Add a sufficient volume of 1 M sodium bicarbonate solution to raise the pH of the protein solution to 8.5-9.0.[6]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[11]

  • Initiate Conjugation: Add the desired volume of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is often recommended.[6][11]

  • Incubate: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.[6]

Purification of the Sulfo-CY-5.5 Conjugate
  • Prepare a Desalting Column: Use a desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff to separate the labeled protein from the unconjugated dye.[4][11]

  • Equilibrate the Column: Equilibrate the column with 1X PBS, pH 7.2-7.4.

  • Load Sample: Apply the reaction mixture to the top of the column.

  • Elute: Elute the conjugate with 1X PBS. The colored, labeled protein will elute first, followed by the unconjugated dye.

  • Collect Fractions: Collect the fractions containing the purified conjugate.

Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-CY-5.5 (~675 nm).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's contribution to the A280 reading: CF = A280 of dye / A675 of dye (this is typically provided by the dye manufacturer).

    • Corrected A280 = A280 (conjugate) - (A675 (conjugate) * CF)

    • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A675 (conjugate) / (ε_dye * path length)

      • ε_dye is the molar extinction coefficient of Sulfo-CY-5.5 at ~675 nm.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Relative Quantum Yield Measurement
  • Prepare a Standard: Choose a reference dye with a known quantum yield and similar spectral properties to Sulfo-CY-5.5 (e.g., Cresyl Violet in methanol).

  • Prepare a Dilution Series: Prepare a series of dilutions for both the standard and the Sulfo-CY-5.5 conjugate in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

  • Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curve for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting line is the gradient (Grad).

  • Calculate Quantum Yield: Use the following equation:

    • Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      • Φ is the quantum yield.

      • Grad is the gradient from the plot.

      • n is the refractive index of the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep 1. Prepare Protein (Amine-free buffer, 2-10 mg/mL) ph_adjust 3. Adjust Protein pH (to 8.5-9.0) protein_prep->ph_adjust dye_prep 2. Prepare Dye (Fresh 10 mM stock in anhydrous DMSO) reaction 4. Mix and Incubate (1 hr, RT, dark) dye_prep->reaction ph_adjust->reaction purify 5. Purify Conjugate (Desalting column) reaction->purify analyze 6. Characterize (Measure DOL and Quantum Yield) purify->analyze

Caption: Workflow for Sulfo-CY-5.5 NHS ester conjugation to a protein.

troubleshooting_low_qy start Low Quantum Yield Observed check_dol Is DOL optimized? start->check_dol dol_high DOL too high? (Self-quenching) check_dol->dol_high Yes dol_low DOL too low? check_dol->dol_low No optimize_dol Optimize dye:protein ratio dol_high->optimize_dol dol_low->optimize_dol check_buffer Conjugation buffer correct? (Amine-free, pH 8.0-9.0) optimize_dol->check_buffer wrong_buffer Wrong buffer used check_buffer->wrong_buffer No check_protein Protein issues? (Concentration, Purity, Conformation) check_buffer->check_protein Yes use_correct_buffer Use correct buffer (e.g., PBS, Bicarbonate) wrong_buffer->use_correct_buffer protein_issue Low concentration or conformational change check_protein->protein_issue Yes photobleaching Photobleaching? check_protein->photobleaching No optimize_protein Optimize protein conditions protein_issue->optimize_protein use_antifade Use antifade reagents & minimize light exposure photobleaching->use_antifade Yes

Caption: Troubleshooting decision tree for low quantum yield of Sulfo-CY-5.5 conjugates.

factors_affecting_qy cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors qy Quantum Yield of Sulfo-CY-5.5 Conjugate dol Degree of Labeling (DOL) dol->qy conjugation_site Conjugation Site conjugation_site->qy solvent Solvent Polarity solvent->qy ph pH ph->qy temperature Temperature temperature->qy photobleaching Photobleaching photobleaching->qy protein_conformation Protein Conformation protein_conformation->qy

Caption: Factors influencing the quantum yield of Sulfo-CY-5.5 conjugates.

References

Validation & Comparative

A Head-to-Head Comparison of Sulfo-CY-5.5 and Alexa Fluor 680 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Sulfo-CY-5.5 and Alexa Fluor 680 is a critical decision. Both dyes operate within the NIR window (700-900 nm), a region advantageous for deep tissue imaging due to reduced photon absorption and scattering by biological tissues.[1][2] This guide provides an objective comparison of their performance characteristics, supported by available experimental data and detailed protocols to assist in making an informed selection.

Spectral and Photophysical Properties

A summary of the key spectral and photophysical properties of Sulfo-CY-5.5 and Alexa Fluor 680 is presented in Table 1. Both dyes are spectrally similar, with excitation and emission maxima that are well-suited for common in vivo imaging systems equipped with 633 nm or 670 nm lasers.[1][3]

PropertySulfo-CY-5.5Alexa Fluor 680
Excitation Maximum (nm) ~675 - 679~679 - 681
Emission Maximum (nm) ~694 - 706~702 - 704
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~183,000
Quantum Yield ~0.21~0.36
Brightness (Ext. Coeff. x QY) ~52,500~65,880
Key Features Good water solubility, high extinction coefficient.High photostability, pH-insensitive fluorescence.[4][5]

Note: Brightness is a calculated value and can vary depending on the conjugation and local environment. The quantum yield for Alexa Fluor 680 is for the carboxylic acid, succinimidyl ester form.[6]

Performance Comparison for In Vivo Imaging

While both dyes are effective for in vivo imaging, Alexa Fluor 680 is frequently cited as having superior brightness and photostability.[4][5] The higher quantum yield of Alexa Fluor 680 contributes to its greater brightness, which can lead to improved signal-to-noise ratios in deep tissue imaging.

A direct, head-to-head quantitative comparison of in vivo performance under identical experimental conditions is not extensively documented in readily available literature. However, a study comparing various long-wavelength Alexa Fluor dyes to Cy dyes indicated that Alexa Fluor conjugates were significantly more fluorescent than their Cy dye counterparts, especially at higher degrees of labeling.[7] The study also noted that Alexa Fluor dyes are more resistant to fluorescence quenching upon conjugation to proteins.[7] While this study did not focus specifically on an in vivo comparison of Sulfo-CY-5.5 and Alexa Fluor 680, the general findings suggest a potential performance advantage for Alexa Fluor 680.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for antibody conjugation and in vivo imaging applicable to both Sulfo-CY-5.5 and Alexa Fluor 680.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester of either Sulfo-CY-5.5 or Alexa Fluor 680 to an antibody.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-CY-5.5 NHS ester or Alexa Fluor 680 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1, but this should be optimized for each specific antibody and application.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye NHS Ester Dye in DMSO Dye->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Purify via Size Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

In Vivo Imaging Protocol in a Murine Model

This protocol provides a general workflow for in vivo fluorescence imaging in mice using a NIR-labeled antibody.

Materials:

  • Anesthetized mouse (e.g., with isoflurane)

  • NIR-labeled antibody conjugate (e.g., Sulfo-CY-5.5-antibody or Alexa Fluor 680-antibody)

  • In vivo imaging system with appropriate laser excitation and emission filters

  • Sterile saline or PBS for injection

  • Heating pad to maintain animal body temperature

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on the imaging stage. Maintain body temperature using a heating pad.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to assess autofluorescence levels.

  • Probe Administration: Inject the fluorescently labeled antibody (typically 10-100 µg) intravenously via the tail vein. The optimal dose should be determined empirically.

  • Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe. Acquisition times will vary depending on the instrument and probe brightness but are typically in the range of 10-60 seconds.[1]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region at each time point to determine the signal-to-noise ratio.

G cluster_setup Animal Setup cluster_imaging Imaging Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Mouse Position Position on Imaging Stage Anesthetize->Position Baseline Acquire Baseline Image Position->Baseline Inject Inject Labeled Antibody Baseline->Inject Timepoints Image at Multiple Time Points Inject->Timepoints Quantify Quantify Fluorescence Intensity Timepoints->Quantify SNR Calculate Signal-to-Noise Ratio Quantify->SNR

Signaling Pathways and Logical Relationships

The utility of these fluorescent dyes in vivo is often realized through their conjugation to targeting moieties, such as antibodies or peptides, that recognize specific biomarkers. For instance, in cancer imaging, a dye-conjugated antibody might target a receptor that is overexpressed on tumor cells.

G Dye Dye Conjugate Conjugate Dye->Conjugate conjugation Injection Injection Conjugate->Injection Antibody Antibody Antibody->Conjugate conjugation Binding Binding Injection->Binding Signal Signal Binding->Signal Tumor Tumor Tumor->Binding

Conclusion

Both Sulfo-CY-5.5 and Alexa Fluor 680 are powerful tools for in vivo imaging. While Sulfo-CY-5.5 offers a high extinction coefficient, the available data suggests that Alexa Fluor 680 provides superior brightness and photostability, which are critical advantages for sensitive and longitudinal in vivo studies. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the desired signal intensity, the duration of the imaging studies, and budget considerations. The provided protocols offer a starting point for researchers to develop and optimize their in vivo imaging experiments with either of these near-infrared fluorophores.

References

Unveiling the Photostability of Sulfo-CY-5.5: A Comparative Guide for Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, selecting a dye with robust photostability is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of Sulfo-CY-5.5 against other commonly used NIR dyes, supported by available experimental data and detailed methodologies.

Sulfo-CY-5.5, a sulfonated cyanine (B1664457) dye, is widely recognized for its high photostability, a critical attribute for demanding applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1] Its enhanced water solubility and bright fluorescence further contribute to its utility in biological research.[1] This guide delves into a comparative analysis of Sulfo-CY-5.5's performance against key competitors in the NIR spectrum: Indocyanine Green (ICG), Alexa Fluor 750, and IRDye 800CW.

Quantitative Photostability Comparison

The following table summarizes the available quantitative data on the photostability of Sulfo-CY-5.5 and other NIR dyes. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. Therefore, data from multiple sources are presented to provide a comprehensive overview.

DyeComparison Dye(s)Key Findings on PhotostabilityExperimental ConditionsReference
Sulfo-CY-5.5 (and analogs) Alexa Fluor 680Cy5.5 analogs with reduced charge showed higher photostability. Under atmospheric conditions, Cy5.5 dyes degraded by 20-30% over two hours. In the same conditions, Alexa Fluor 680 degraded by 63%.0.55 μM dye concentration in H2O, pH 7.0, irradiated at their maximum absorption wavelengths.[2]
ICG -Showed significant photobleaching, with fluorescence intensity dropping to ~20% of the initial value after 10 minutes of irradiation in water.Samples in capillary tubes irradiated with 785 nm light (119 mW cm⁻²).
Alexa Fluor Dyes (general) Cy DyesAlexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.Comparison of various Alexa Fluor and Cy dye conjugates.[3]
Alexa Fluor 750 -Generally characterized by high photostability, a hallmark of the Alexa Fluor family.Manufacturer's information and general literature.
IRDye 800CW -Known for its good photostability, making it suitable for in vivo imaging applications.Manufacturer's information and general literature.

Note: The photostability of fluorescent dyes can be influenced by a variety of factors, including the solvent, pH, concentration, and the presence of oxidizing or reducing agents. The data presented here should be considered in the context of the specified experimental conditions.

Experimental Protocols

Accurate assessment of photostability is crucial for comparing fluorescent dyes. Below is a detailed methodology for a typical photostability experiment, synthesized from established practices in the field.

Objective: To quantify and compare the rate of photobleaching of Sulfo-CY-5.5 and other NIR dyes under controlled illumination.

Materials:

  • Sulfo-CY-5.5 and other NIR dyes of interest (e.g., ICG, Alexa Fluor 750, IRDye 800CW)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable NIR laser/light source and a sensitive detector

  • Quartz cuvettes or microscope slides with coverslips

  • Light power meter

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in PBS (pH 7.4) to a final working concentration (e.g., 1 µM). Ensure the absorbance of the solution at the excitation maximum is below 0.1 to avoid inner filter effects.

    • For microscope-based measurements, mount a small volume of the dye solution on a microscope slide and cover with a coverslip.

  • Instrumentation Setup:

    • Set the excitation wavelength of the light source to the absorption maximum of the dye being tested.

    • Set the emission detection to the fluorescence maximum of the dye.

    • Measure the power of the excitation light at the sample plane using a power meter and adjust to a standardized intensity (e.g., 100 W/cm²). This is critical for comparing results across different experiments and instruments.

  • Photobleaching Experiment:

    • Place the sample in the spectrofluorometer or on the microscope stage.

    • Record the initial fluorescence intensity (F₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity (Fₜ) at regular time intervals (e.g., every 30 seconds) for a defined duration (e.g., 30 minutes) or until the fluorescence has significantly decreased.

    • Include a "dark control" sample for each dye, kept in the dark for the same duration, to account for any chemical degradation independent of light exposure.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (Fₜ / F₀).

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Alternatively, the data can be fitted to an exponential decay model to determine the photobleaching rate constant (k).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_setup Instrumentation cluster_exp Photobleaching cluster_analysis Data Analysis prep1 Prepare Stock Solutions (1 mM) prep2 Dilute in PBS (1 µM) prep1->prep2 setup2 Standardize Light Power prep2->setup2 setup1 Set Excitation/Emission λ setup1->setup2 exp1 Record Initial Fluorescence (F₀) setup2->exp1 exp2 Continuous Illumination exp1->exp2 exp3 Record Fluorescence Over Time (Fₜ) exp2->exp3 analysis1 Normalize Intensity (Fₜ / F₀) exp3->analysis1 analysis2 Generate Photobleaching Curve analysis1->analysis2 analysis3 Calculate Half-life (t₁/₂) analysis2->analysis3

Caption: Experimental workflow for photostability testing of NIR dyes.

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

References

A Head-to-Head Comparison of Sulfo-CY5.5 and Competing Near-Infrared Dyes for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crowded landscape of near-infrared (NIR) fluorescent dyes, selecting the optimal reagent is paramount for achieving high-quality imaging results. This guide provides an objective comparison of Sulfo-CY5.5 with its main competitors—Alexa Fluor 680, IRDye 700DX, and DyLight 680—focusing on brightness and signal-to-noise ratio, supported by experimental data and detailed protocols.

In the realm of in-vivo and in-vitro imaging, the brightness of a fluorophore and its ability to produce a strong signal relative to background noise are critical determinants of experimental success. Sulfo-CY5.5, a sulfonated cyanine (B1664457) dye, is a popular choice in the NIR spectrum (650-900 nm) due to the reduced autofluorescence of biological tissues in this window, allowing for deeper tissue penetration and higher signal-to-noise ratios. This guide delves into a comparative analysis of Sulfo-CY5.5's performance against other commonly used NIR dyes.

Quantitative Performance Metrics: A Side-by-Side Look

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A higher value for both parameters generally translates to a brighter dye.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-CY5.5 ~675~694~250,000~0.20
Alexa Fluor 680 ~679~702~184,000~0.36
IRDye 700DX ~689~700~240,000Not widely reported
DyLight 680 ~682~698~220,000Not widely reported

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent environment.

Brightness and Signal-to-Noise Ratio: A Comparative Analysis

Direct, head-to-head comparisons in the literature provide valuable insights into the practical performance of these dyes. While intrinsic brightness is a key factor, the performance in biological applications, particularly for in-vivo imaging, is also heavily influenced by factors such as photostability, solubility, and non-specific binding.

  • Sulfo-CY5.5 is recognized for its high extinction coefficient, contributing to its strong light-absorbing capabilities. Its sulfonation enhances water solubility, which is advantageous for labeling biological molecules and can reduce aggregation-induced quenching.

  • Alexa Fluor 680 is frequently cited for its exceptional brightness and photostability.[1][2] Several studies suggest that Alexa Fluor dyes, as a class, tend to be brighter and more photostable than their cyanine (Cy) dye counterparts.[3][4] One comparative study indicated that antibody conjugates of Alexa Fluor 680 were twice as bright as those of a DyLight 680-like dye.[4]

  • IRDye 700DX is another strong performer in the NIR region, often used in applications requiring high sensitivity.

  • DyLight 680 is presented as a spectrally similar alternative to Alexa Fluor 680 and Sulfo-CY5.5.

For in-vivo applications, a high signal-to-noise ratio is crucial. The NIR window inherently offers a better signal-to-noise ratio compared to the visible spectrum due to lower tissue autofluorescence.[5] The choice of dye can further impact this. Dyes with lower non-specific binding will contribute to a cleaner signal and a better signal-to-noise ratio. The high negative charge of sulfonated dyes like Sulfo-CY5.5 can sometimes lead to non-specific interactions, an important consideration in experimental design.

Experimental Methodologies: Protocols for Labeling and Imaging

To ensure a fair comparison and reproducible results, standardized experimental protocols are essential. Below are representative protocols for antibody labeling and in-vivo fluorescence imaging.

Antibody Labeling with NHS Ester Dyes

This protocol outlines the general steps for conjugating an amine-reactive NHS ester of a fluorescent dye to an antibody.

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Antibody Antibody in Amine-Free Buffer (e.g., PBS) Mix Combine Antibody, Dye, and Buffer Antibody->Mix Dye Dissolve Dye-NHS Ester in Anhydrous DMSO Dye->Mix Buffer Prepare Reaction Buffer (e.g., Sodium Bicarbonate, pH 8.3) Buffer->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Collect Collect Labeled Antibody Fractions Column->Collect InVivoImaging cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging and Analysis Tumor Tumor-Bearing Mouse Anesthesia Anesthetize Mouse Tumor->Anesthesia Injection Intravenous Injection of Labeled Antibody Anesthesia->Injection Imaging Acquire Images at Multiple Time Points Injection->Imaging Analysis Quantify Signal Intensity (Tumor vs. Background) Imaging->Analysis

References

Spectral Overlap of Sulfo-CY5.5 with Common Fluorophores: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Sulfo-CY5.5 with other commonly used fluorophores that exhibit spectral overlap, offering insights into their performance characteristics and providing detailed experimental protocols for their characterization.

Sulfo-CY5.5 is a water-soluble, far-red fluorescent dye known for its high photostability and brightness, making it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. However, its spectral properties can overlap with other fluorophores, which can be both an advantage in applications like Fluorescence Resonance Energy Transfer (FRET) and a challenge in multiplexing experiments where distinct signals are required. This guide focuses on the spectral overlap of Sulfo-CY5.5 with three other widely used fluorophores: Alexa Fluor 647, DyLight 650, and IRDye 680LT.

Comparative Analysis of Fluorophore Spectral Properties

To facilitate the selection of the most appropriate fluorophore for your experimental needs, the following table summarizes the key spectral and photophysical properties of Sulfo-CY5.5 and its spectrally similar counterparts.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-CY5.5 ~673-678[1][2]~691-706[1]~211,000 - 235,000[1]~0.11 - 0.21[1]
Alexa Fluor 647 650[3]665[3]239,000[3]0.33[3]
DyLight 650 652[4]672[4]250,000[4][5]Not readily available
IRDye 680LT 675[6]694[6]190,000[6]Not readily available

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This phenomenon is the basis of FRET, a powerful technique for studying molecular interactions. However, in multiplexing applications, significant spectral overlap can lead to bleed-through or crosstalk, where the signal from one fluorophore is detected in the channel intended for another, complicating data analysis.

Spectral_Overlap Spectral Overlap of Sulfo-CY5.5 (Donor) and Alexa Fluor 647 (Acceptor) cluster_Sulfo_CY5_5 Sulfo-CY5.5 cluster_Alexa_Fluor_647 Alexa Fluor 647 Sulfo_Ex Excitation (675 nm) Sulfo_Em Emission (694 nm) Sulfo_Ex->Sulfo_Em Stokes Shift AF647_Ex Excitation (650 nm) Sulfo_Em->AF647_Ex Spectral Overlap (FRET Potential) AF647_Em Emission (665 nm) AF647_Ex->AF647_Em Stokes Shift

Caption: Diagram illustrating the spectral overlap between the emission of Sulfo-CY5.5 and the excitation of Alexa Fluor 647.

Experimental Protocols

Accurate characterization of fluorophores is essential for reliable experimental outcomes. Below are detailed protocols for measuring the absorbance and fluorescence spectra of fluorophores.

Protocol for Measuring Absorbance Spectra

This protocol outlines the steps to determine the absorbance spectrum of a fluorophore, which is crucial for identifying the wavelength of maximum absorbance (λmax) and for calculating the molar extinction coefficient.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Fluorophore solution of known concentration

  • Solvent used to dissolve the fluorophore (e.g., water, PBS, ethanol)

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its light source (e.g., deuterium (B1214612) and tungsten lamps) and allow them to warm up for at least 30 minutes to ensure a stable output.

  • Blank Measurement: Fill a clean quartz cuvette with the solvent used to dissolve the fluorophore. This will serve as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the fluorophore solution, and then fill it with the fluorophore solution.

  • Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range. For Sulfo-CY5.5 and similar dyes, a range of 400-800 nm is appropriate.

  • Data Analysis: Identify the wavelength at which the absorbance is highest. This is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the fluorophore, and l is the path length of the cuvette (typically 1 cm).

Protocol for Measuring Fluorescence Spectra

This protocol describes how to measure the excitation and emission spectra of a fluorophore to determine its optimal excitation and emission wavelengths.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Dilute fluorophore solution

  • Solvent used to dissolve the fluorophore

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., xenon arc lamp) and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a clean quartz cuvette with the solvent and place it in the spectrofluorometer to measure the background signal. This can be subtracted from the sample spectra.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the fluorophore's absorbance maximum (λmax) determined from the absorbance spectrum.

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to collect the emitted fluorescence. For Sulfo-CY5.5, a scan from 680 nm to 800 nm would be appropriate when exciting at 675 nm.

    • The wavelength at which the fluorescence intensity is highest is the emission maximum.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the fluorophore's emission maximum determined in the previous step.

    • Scan the excitation monochromator over a range of shorter wavelengths. For Sulfo-CY5.5, a scan from 550 nm to 680 nm would be suitable while monitoring emission at 694 nm.

    • The resulting spectrum should resemble the absorbance spectrum, and the peak of this spectrum is the excitation maximum.

  • Data Correction: For accurate comparison, fluorescence spectra should be corrected for instrumental variations in lamp intensity and detector response. Many modern spectrofluorometers have built-in correction files.

By understanding the spectral properties of Sulfo-CY5.5 and its alternatives and by employing rigorous experimental protocols for their characterization, researchers can make informed decisions to optimize their fluorescence-based experiments and ensure the generation of high-quality, reliable data.

References

A Researcher's Guide to Amine Labeling: Alternatives to Sulfo-CY-5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate fluorescent dye is paramount for achieving sensitive and reliable results. Sulfo-CY-5.5 NHS ester has been a widely utilized near-infrared (NIR) dye for labeling primary amines on proteins, antibodies, and other biomolecules. Its spectral properties in the NIR range are advantageous for in vivo imaging and applications requiring low background fluorescence. However, the landscape of fluorescent probes is continually evolving, offering a range of alternatives with potentially superior performance characteristics. This guide provides an objective comparison of commercially available alternatives to Sulfo-CY-5.5 NHS ester, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Key Performance Metrics: A Comparative Overview

The choice of a fluorescent dye for amine labeling is often dictated by a combination of factors, including its spectral properties, brightness (a function of extinction coefficient and quantum yield), photostability, and water solubility. While Sulfo-CY-5.5 is a well-established dye, several alternatives from the Alexa Fluor, DyLight, and IRDye families are marketed as having enhanced performance. The following table summarizes the key quantitative data for Sulfo-CY-5.5 NHS ester and its prominent alternatives.

FeatureSulfo-CY-5.5 NHS EsterAlexa Fluor 680 NHS EsterDyLight 680 NHS EsterIRDye® 680RD NHS Ester
Excitation Max (nm) ~675[1][2]~679-684[3][4]~682-692[3][5]~680[5]
Emission Max (nm) ~694[1][2]~701-707[3][4]~712-715[3][5]~694[5]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~235,000[1]~183,000-185,000[4][6]~140,000[7]~165,000-170,000[8][9]
Quantum Yield (Φ) 0.21Not SpecifiedHigh Quantum Yield (Value not specified)[5]Not Specified
Reactive Group N-hydroxysuccinimide esterN-hydroxysuccinimide esterN-hydroxysuccinimide esterN-hydroxysuccinimide ester
Solubility Good in water, DMF, DMSO[1]Water-soluble[6]Water-soluble[5]Soluble in water or DMSO[5]

Note: Quantum yield and photostability can be influenced by the local environment and the nature of the conjugated biomolecule. The data presented here are based on publicly available information from manufacturers and scientific publications and may vary between batches and measurement conditions.

In-Depth Comparison of Alternatives

Alexa Fluor 680 NHS Ester

Alexa Fluor 680 is a bright and photostable near-IR dye that is spectrally very similar to Sulfo-CY-5.5.[10] Conjugates of Alexa Fluor 680 are reported to be brighter and more photostable than those of spectrally similar fluorophores.[4] This enhanced performance is attributed to the chemical structure of the Alexa Fluor dyes, which are designed to be less prone to self-quenching upon conjugation to proteins.[8] The dye is also pH-insensitive over a wide range, which is a significant advantage for experiments involving pH fluctuations.[6]

DyLight 680 NHS Ester

The DyLight 680 dye is another excellent alternative, exhibiting high fluorescence intensity and photostability.[11] Manufacturers claim that DyLight dyes are more fluorescent than Alexa Fluor and CyDye in many applications and remain highly fluorescent over a broad pH range (pH 4-9). Their high water solubility allows for a high dye-to-protein ratio without the risk of precipitation during the conjugation reaction.

IRDye® 680RD NHS Ester

IRDye® 680RD is a near-infrared fluorescent dye specifically designed for applications such as Western blotting, microscopy, and in vivo imaging.[1][5] Comparative studies have shown that a related dye, IRDye 680LT, is significantly more photostable than Alexa Fluor 680.[7] IRDye conjugates are also reported to provide a high signal-to-noise ratio, which is crucial for sensitive detection.

Visualizing the Process: From Reaction to Workflow

To provide a clearer understanding of the amine labeling process, the following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and a typical experimental workflow.

AmineLabelingReaction Dye_NHS Dye-NHS Ester Intermediate Tetrahedral Intermediate Dye_NHS->Intermediate + Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Intermediate Labeled_Protein Dye-CO-NH-Protein (Stable Amide Bond) Intermediate->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS releases

Caption: Chemical reaction of an NHS ester with a primary amine.

LabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) C Add Dye Solution to Protein Solution A->C B Dissolve NHS Ester Dye in Anhydrous DMSO or DMF B->C D Incubate for 1-2 hours at Room Temperature C->D E Remove Unreacted Dye (e.g., Size-Exclusion Chromatography) D->E F Determine Degree of Labeling (DOL) (Spectrophotometry) E->F G Characterize Labeled Protein F->G

Caption: General workflow for protein labeling with amine-reactive dyes.

Experimental Protocols

A successful labeling experiment relies on a well-defined protocol. The following provides a detailed methodology for labeling an IgG antibody with an amine-reactive NHS ester dye, which can be adapted for other proteins.

Materials
  • IgG antibody (or other protein of interest)

  • Amine-reactive fluorescent dye NHS ester (e.g., Sulfo-CY-5.5, Alexa Fluor 680, DyLight 680, or IRDye 680RD)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3–8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure
  • Protein Preparation:

    • Dissolve the IgG antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein solution contains primary amines or ammonium (B1175870) salts, it must be dialyzed against the reaction buffer before labeling.

  • Dye Preparation:

    • Shortly before use, dissolve the amine-reactive dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 10:1 (dye:protein) is a good starting point for optimization.

    • Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Prepare a size-exclusion chromatography column according to the manufacturer's instructions, equilibrated with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with the storage buffer. The first colored fraction to elute will be the labeled protein, while the smaller, unreacted dye molecules will elute later.

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~675 nm for Sulfo-CY-5.5).

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A_max_dye is the absorbance at the dye's excitation maximum.

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A_max_dye / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Conclusion

The selection of a fluorescent dye for amine labeling is a critical step in the design of robust and sensitive bioassays. While Sulfo-CY-5.5 NHS ester remains a viable option, alternatives such as Alexa Fluor 680, DyLight 680, and IRDye 680RD offer compelling advantages in terms of brightness and photostability. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions based on the specific demands of their experimental systems. For applications requiring the highest sensitivity and photostability, Alexa Fluor 680 and IRDye 680RD appear to be particularly strong contenders. However, the optimal choice will always depend on a careful consideration of the experimental context and, where possible, empirical validation.

References

Sulfo-CY5.5 Conjugation: A Head-to-Head Comparison of NHS Ester and Maleimide Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their experiments. The covalent attachment of fluorescent dyes, such as Sulfo-CY5.5, to biomolecules enables a wide range of applications, from immunoassays and cellular imaging to in vivo tracking of therapeutics. This guide provides an in-depth, objective comparison of two of the most prevalent conjugation chemistries for Sulfo-CY5.5: N-hydroxysuccinimide (NHS) ester and maleimide (B117702). We will delve into their reaction mechanisms, specificity, and stability, supported by experimental data, to empower you to make an informed decision for your specific research needs.

At a Glance: Key Differences in Performance

FeatureSulfo-CY5.5 NHS EsterSulfo-CY5.5 Maleimide
Target Functional Group Primary amines (-NH₂)Sulfhydryl/thiol groups (-SH)
Primary Target Residue Lysine (B10760008), N-terminusCysteine
Optimal Reaction pH 7.2 - 8.5[1]6.5 - 7.5[2]
Reaction Speed ModerateRapid
Bond Formed AmideThioether
Bond Stability Highly stableGenerally stable, but can be susceptible to thiol exchange[3]
Specificity High for primary aminesHighly specific for sulfhydryls at optimal pH
Competing Reactions Hydrolysis of the NHS ester, especially at higher pH[1][2]Reaction with other nucleophiles at pH > 7.5; disulfide bond formation of thiols

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between Sulfo-CY5.5 NHS ester and Sulfo-CY5.5 maleimide lies in their reactive moieties, which dictate their target specificity on biomolecules.

Sulfo-CY5.5 NHS ester targets primary amines, which are abundantly found on the side chains of lysine residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

Sulfo-CY5.5 maleimide , on the other hand, is highly selective for sulfhydryl (thiol) groups, which are present in cysteine residues. This reaction, a Michael addition, proceeds rapidly to form a stable thioether bond.[]

G cluster_0 Sulfo-CY5.5 NHS Ester Chemistry cluster_1 Sulfo-CY5.5 Maleimide Chemistry NHS_Ester Sulfo-CY5.5 NHS Ester Amide_Bond Sulfo-CY5.5-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine Protein-NH₂ (Lysine, N-terminus) Primary_Amine->Amide_Bond Maleimide Sulfo-CY5.5 Maleimide Thioether_Bond Sulfo-CY5.5-S-Protein (Stable Thioether Bond) Maleimide->Thioether_Bond pH 6.5-7.5 Sulfhydryl Protein-SH (Cysteine) Sulfhydryl->Thioether_Bond

Figure 1. Reaction pathways for Sulfo-CY5.5 conjugation.

Quantitative Comparison of Reaction Parameters

While direct comparative data for Sulfo-CY5.5 derivatives is limited, the well-established principles of these chemistries provide a strong basis for comparison.

ParameterSulfo-CY5.5 NHS EsterSulfo-CY5.5 Maleimide
Reaction Rate Generally slower than maleimide reactions.Very rapid, often complete within 1-2 hours at room temperature.[5]
Hydrolytic Stability of Reagent Susceptible to hydrolysis, which increases with pH. Half-life is ~4-5 hours at pH 7.0 and 10 minutes at pH 8.6 (4°C)[1].More stable to hydrolysis than NHS esters in their reactive pH range, but can hydrolyze at pH > 7.5[2].
Stability of Conjugate Bond Amide bonds are exceptionally stable under physiological conditions.Thioether bonds are generally stable, but can undergo a retro-Michael reaction leading to thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione[3]. N-aryl maleimides, however, show substantially better stability than N-alkyl maleimides[6].

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the conjugation of Sulfo-CY5.5 NHS ester and maleimide to proteins. It is crucial to optimize these protocols for your specific biomolecule and experimental goals.

Protocol 1: Labeling with Sulfo-CY5.5 NHS Ester

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Sulfo-CY5.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.

  • Reagent Preparation: Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-CY5.5 NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add a final concentration of 50-100 mM Tris-HCl to quench any unreacted NHS ester.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

G Start Start Protein_Prep Prepare Protein (1-10 mg/mL in amine-free buffer) Start->Protein_Prep Reagent_Prep Dissolve Sulfo-CY5.5 NHS Ester (10 mM in DMSO/DMF) Protein_Prep->Reagent_Prep Conjugation Mix Protein and NHS Ester (10-20x molar excess) Reagent_Prep->Conjugation Incubation Incubate (1-2h at RT or overnight at 4°C) Conjugation->Incubation Quench Quench Reaction (Optional, with Tris buffer) Incubation->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Figure 2. Experimental workflow for NHS ester conjugation.
Protocol 2: Labeling with Sulfo-CY5.5 Maleimide

Materials:

  • Protein to be labeled (containing free sulfhydryl groups)

  • Sulfo-CY5.5 maleimide

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., N-acetyl cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups. This can be achieved by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. The protein should be in a degassed buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve the Sulfo-CY5.5 maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-CY5.5 maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add a 10-fold molar excess of a free thiol like N-acetyl cysteine to quench any unreacted maleimide groups.[5]

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

G Start Start Reduction Reduce Disulfide Bonds (Optional, with TCEP) Start->Reduction Protein_Prep Prepare Protein (1-10 mg/mL in degassed buffer) Reduction->Protein_Prep Reagent_Prep Dissolve Sulfo-CY5.5 Maleimide (10 mM in DMSO/DMF) Protein_Prep->Reagent_Prep Conjugation Mix Protein and Maleimide (10-20x molar excess) Reagent_Prep->Conjugation Incubation Incubate (2h at RT or overnight at 4°C) Conjugation->Incubation Quench Quench Reaction (Optional, with N-acetyl cysteine) Incubation->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Figure 3. Experimental workflow for maleimide conjugation.

Making the Right Choice: A Logic-Guided Decision

The choice between Sulfo-CY5.5 NHS ester and maleimide chemistry hinges on the specific characteristics of your biomolecule and your experimental design.

G Start What is the target biomolecule? Has_Cys Does it have accessible cysteine residues? Start->Has_Cys Use_Maleimide Use Sulfo-CY5.5 Maleimide Has_Cys->Use_Maleimide Yes No_Cys Does it have accessible primary amines (lysines)? Has_Cys->No_Cys No Use_NHS Use Sulfo-CY5.5 NHS Ester No_Cys->Use_NHS Yes Consider_Alt Consider alternative conjugation strategies No_Cys->Consider_Alt No

Figure 4. Decision-making flowchart for conjugation chemistry.

References

A Head-to-Head Comparison: Water-Soluble vs. Non-Sulfonated Cy5.5 Dames for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical determinant of experimental success, directly impacting the quality and reliability of the resulting data. Among the near-infrared (NIR) fluorophores, Cy5.5 dyes are a mainstay for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. A crucial decision point when selecting a Cy5.5 dye is the presence or absence of sulfonate groups, which dictates the dye's water solubility and, consequently, its handling and performance characteristics in aqueous biological environments. This guide provides an objective comparison of water-soluble (sulfonated) and non-sulfonated Cy5.5 dyes, supported by available experimental data and detailed protocols to inform your selection process.

Key Performance Characteristics: A Quantitative and Qualitative Comparison

The degree of sulfonation directly influences several key photophysical and practical properties of Cy5.5 dyes. While both water-soluble and non-sulfonated variants exhibit nearly identical excitation and emission spectra, their performance can differ significantly in terms of solubility, aggregation, and photostability.[1]

PropertyWater-Soluble (Sulfonated) Cy5.5Non-Sulfonated Cy5.5Key Differences & Considerations
Chemical Structure Contains one or more sulfonate (-SO₃⁻) groups.Lacks sulfonate groups.The presence of negatively charged sulfonate groups dramatically increases hydrophilicity.[2]
Water Solubility ExcellentPoorSulfonated Cy5.5 dissolves readily in aqueous buffers, simplifying labeling procedures and avoiding the need for organic co-solvents.[1] Non-sulfonated Cy5.5 requires an organic solvent like DMSO or DMF for initial dissolution before addition to an aqueous reaction mixture.[3]
Aggregation Less prone to aggregation.More prone to aggregation in aqueous solutions.The electrostatic repulsion between the negatively charged sulfonate groups in water-soluble Cy5.5 dyes reduces the tendency for dye molecules to aggregate.[1] This leads to more reliable and reproducible labeling and minimizes fluorescence quenching that can occur with dye stacking.[]
Photostability GoodGenerally Good, and may be slightly higher than sulfonated versions.Studies on Cy5.5 analogs have indicated that a lower net charge (fewer sulfonate groups) can correlate with higher photostability.[1][5] Photostability is a critical parameter for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.
Labeling Reactions Can be performed entirely in aqueous buffers.Requires the use of an organic co-solvent (e.g., DMSO, DMF).The choice of dye can be dictated by the sensitivity of the biomolecule to organic solvents. For proteins or other molecules that may be denatured by DMSO or DMF, the water-soluble version is the preferred choice.[6]
Excitation Max (nm) ~675 nm~673 nmThe excitation maxima are virtually identical, allowing for the use of the same laser lines and filter sets.[7]
Emission Max (nm) ~694 nm~707 nmSimilar to the excitation maxima, the emission spectra are nearly superimposable, enabling consistent detection settings.[7]
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000Both forms of the dye exhibit a very high molar extinction coefficient, indicating a high probability of absorbing light at their excitation maximum.[7]
Quantum Yield ~0.2Data not readily available for direct comparison.The quantum yield, a measure of the efficiency of fluorescence, is a critical factor in determining the brightness of a fluorophore. Some evidence suggests that a higher degree of sulfonation can lead to a slight improvement in quantum yield.[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with Water-Soluble Cy5.5-NHS Ester

This protocol describes the labeling of an antibody with a water-soluble Cy5.5 NHS ester.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Water-soluble Cy5.5 NHS ester

  • Anhydrous DMSO (for preparing stock solution of the dye)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer, as primary amines will compete with the antibody for reaction with the NHS ester. The recommended antibody concentration is 2 mg/mL.

  • Prepare the Dye Stock Solution: Dissolve the water-soluble Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Determine the Molar Ratio: For optimal labeling, a molar ratio of dye to antibody of approximately 10:1 is often used. The exact ratio may need to be optimized for your specific antibody.

  • Conjugation Reaction: a. Slowly add the calculated volume of the 10 mM Cy5.5 stock solution to the antibody solution while gently vortexing. b. Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle mixing.

  • Purify the Conjugate: a. Prepare a Sephadex G-25 column according to the manufacturer's instructions. b. Load the reaction mixture onto the column. c. Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody.

  • Determine the Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5). b. Calculate the protein concentration and the dye concentration using their respective extinction coefficients. c. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Antibody Conjugation with Non-Sulfonated Cy5.5-NHS Ester

This protocol outlines the labeling of an antibody with a non-sulfonated Cy5.5 NHS ester, requiring the use of an organic co-solvent.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., MES buffer, pH ~6.0)

  • Non-sulfonated Cy5.5 NHS ester

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: The antibody should be at a concentration of 2-10 mg/mL in an amine-free buffer with a pH of approximately 6.5 ± 0.5 for optimal labeling.[8]

  • Prepare the Dye Stock Solution: Dissolve the non-sulfonated Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. It is recommended to use a 10:1 molar ratio of dye to protein as a starting point.[8] b. Add the calculated volume of the dye stock solution to the antibody solution with effective shaking. The final concentration of the organic co-solvent should be kept to a minimum (typically 5-10%) to avoid denaturation of the antibody.[6] c. Incubate the reaction for 1 hour at room temperature in the dark with gentle mixing.

  • Purify the Conjugate: Follow the same purification procedure as for the water-soluble dye (Protocol 1, Step 5).

  • Determine the Degree of Labeling (DOL): Follow the same procedure as for the water-soluble dye (Protocol 1, Step 6).

Protocol 3: In Vivo Imaging and Signal-to-Background Ratio (SBR) Determination

This protocol provides a general workflow for in vivo imaging using a Cy5.5-labeled probe and calculating the SBR.

Materials:

  • Animal model with tumor or target of interest

  • Cy5.5-labeled targeting agent (e.g., antibody, peptide)

  • In vivo imaging system with appropriate excitation and emission filters for Cy5.5

  • Anesthesia

  • Image analysis software

Procedure:

  • Probe Administration: Inject the Cy5.5-labeled probe into the animal model (e.g., intravenously). The optimal dose and time for imaging post-injection should be determined empirically.

  • Image Acquisition: a. Anesthetize the animal at the desired time point post-injection. b. Place the animal in the imaging chamber. c. Acquire fluorescence images using the appropriate filter set for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm long pass).

  • Image Analysis and SBR Calculation: a. Using the image analysis software, draw a region of interest (ROI) around the tumor or target tissue. b. Draw a second ROI in a non-target area (e.g., muscle) to measure the background signal. c. Calculate the average fluorescence intensity within each ROI. d. The SBR is calculated by dividing the average intensity of the tumor ROI by the average intensity of the background ROI.[9]

Visualizing Experimental Workflows

experimental_workflow cluster_conjugation Antibody Conjugation cluster_invivo In Vivo Imaging Antibody_Prep Antibody Preparation (Amine-free buffer) Conjugation Conjugation Reaction (1 hr, RT, dark) Antibody_Prep->Conjugation Dye_Prep Dye Preparation (DMSO/DMF for non-sulfonated) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification QC Quality Control (DOL Calculation) Purification->QC Probe_Admin Probe Administration (e.g., IV injection) QC->Probe_Admin Labeled Antibody Imaging Fluorescence Imaging (Appropriate filters) Probe_Admin->Imaging Analysis Image Analysis (ROI selection) Imaging->Analysis SBR_Calc SBR Calculation (Tumor/Background) Analysis->SBR_Calc

Caption: A generalized workflow for antibody conjugation with Cy5.5 dyes and subsequent in vivo imaging.

Logical Decision Flow for Dye Selection

dye_selection Start Start: Choose a Cy5.5 Dye Biomolecule_Sensitivity Is the biomolecule sensitive to organic solvents? Start->Biomolecule_Sensitivity Use_Water_Soluble Use Water-Soluble (Sulfonated) Cy5.5 Biomolecule_Sensitivity->Use_Water_Soluble Yes Can_Use_Either Either dye type can be considered Biomolecule_Sensitivity->Can_Use_Either No End_Water_Soluble Water-Soluble Cy5.5 is the preferred choice Use_Water_Soluble->End_Water_Soluble Photostability_Critical Is high photostability critical for the application? Can_Use_Either->Photostability_Critical Consider_Non_Sulfonated Consider Non-Sulfonated Cy5.5 (Potentially higher photostability) Photostability_Critical->Consider_Non_Sulfonated Yes Aggregation_Concern Is minimizing aggregation a primary concern? Photostability_Critical->Aggregation_Concern No End_Non_Sulfonated Non-Sulfonated Cy5.5 may be suitable Consider_Non_Sulfonated->End_Non_Sulfonated Aggregation_Concern->End_Water_Soluble Yes Aggregation_Concern->End_Non_Sulfonated No

Caption: A decision tree to guide the selection between water-soluble and non-sulfonated Cy5.5 dyes.

Conclusion

The choice between water-soluble (sulfonated) and non-sulfonated Cy5.5 dyes is a critical decision that hinges on the specific requirements of the experiment. For applications involving sensitive biomolecules that are incompatible with organic solvents, or where minimizing aggregation is paramount, water-soluble Cy5.5 dyes are the superior choice due to their excellent hydrophilicity. Conversely, for applications where the highest possible photostability is the primary concern, and the use of a co-solvent is not a limiting factor, non-sulfonated Cy5.5 dyes may offer an advantage. By carefully considering the trade-offs between solubility, ease of use, and photostability, researchers can select the optimal Cy5.5 variant to achieve high-quality, reproducible data in their fluorescence-based assays.

References

A Comparative Guide to Cross-Reactivity Testing of Sulfo-CY-5.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-based reagents is paramount. The conjugation of fluorescent dyes, such as Sulfo-CY-5.5, is a critical step in creating tools for a wide range of applications, from in-vivo imaging to multiplex immunoassays. However, the labeling process itself can potentially influence an antibody's binding characteristics. This guide provides a comprehensive comparison of Sulfo-CY-5.5 with its primary alternative, Alexa Fluor 680, focusing on the implications for cross-reactivity assessment.

Understanding the Dyes: Sulfo-CY-5.5 vs. Alternatives

Sulfo-CY-5.5 is a water-soluble, near-infrared (NIR) fluorescent dye commonly used for labeling proteins, peptides, and antibodies. Its NHS ester form reacts efficiently with primary amines on the antibody. The primary competitor in this spectral range is Alexa Fluor 680, another highly sulfonated, water-soluble dye. Both are favored for applications requiring high sensitivity and low background fluorescence.

The choice of dye can impact the resulting conjugate's performance. Properties such as brightness, photostability, and the tendency to aggregate can influence the signal-to-noise ratio in an assay, which is crucial for accurately determining specific vs. non-specific binding.

Table 1: Comparison of Key Fluorophore Properties

PropertySulfo-CY-5.5Alexa Fluor 680DyLight 680
Excitation Max (nm) ~675~679~677
Emission Max (nm) ~694~702~698
Extinction Coefficient (cm⁻¹M⁻¹) ~200,000 - 250,000~183,000~180,000
Quantum Yield ~0.23~0.36Not widely reported
Solubility High (sulfonated)High (sulfonated)High (sulfonated)
Key Advantage Well-established cyanine (B1664457) dye for in-vivo imaging.Generally higher brightness and photostability.[1][2]A common alternative in the same spectral range.
Potential Issue Cyanine dyes can be prone to photobleaching and self-quenching at high labeling densities.[2][3]Considered a high-performance, but often more costly, alternative.Performance characteristics are well-documented but may vary.

The Importance of Cross-Reactivity Testing

Cross-reactivity occurs when an antibody binds to an unintended antigen due to shared structural motifs or epitopes.[1] This off-target binding can lead to false positives, inaccurate quantification, and potentially toxic side effects in therapeutic applications. The process of conjugating a dye to an antibody, especially through lysine (B10760008) chemistry, can theoretically alter its binding affinity and specificity. Therefore, it is crucial to validate the performance of the final conjugated antibody.

G cluster_0 Antibody Labeling Workflow Ab Purified Antibody (Amine-free buffer, pH 8.0-9.0) Reaction Conjugation Reaction (Incubate 1-2 hours, RT) Ab->Reaction Dye Sulfo-CY-5.5 NHS Ester (in DMSO or water) Dye->Reaction Purify Purification (Gel Filtration / Spin Column) Reaction->Purify QC Quality Control (DOL determination) Purify->QC Final Labeled Antibody Conjugate QC->Final

Figure 1. General workflow for labeling an antibody with an NHS-ester dye like Sulfo-CY-5.5.

Experimental Protocols for Cross-Reactivity Assessment

Two primary methods are employed to assess the specificity of labeled antibodies: Tissue Cross-Reactivity (TCR) studies by Immunohistochemistry (IHC) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Tissue Cross-Reactivity (TCR) by Immunohistochemistry

TCR studies are the gold standard for preclinical safety assessment of therapeutic antibodies.[4] They involve testing the labeled antibody on a panel of normal human tissues to identify any off-target binding.

Methodology:

  • Tissue Preparation: A comprehensive panel of snap-frozen human tissues (typically ~38 different types, from at least three unrelated donors) is sectioned using a cryostat.

  • Antibody Titration: The optimal concentration of the Sulfo-CY-5.5 labeled antibody is determined by testing a range of dilutions on a known positive control tissue.

  • Staining Procedure:

    • Tissue sections are fixed (e.g., with cold acetone (B3395972) or methanol).

    • Endogenous peroxidase activity is quenched if an enzymatic detection method is used as a secondary validation.

    • Non-specific binding is blocked using a suitable blocking buffer (e.g., normal serum from the secondary antibody host species).

    • Sections are incubated with the pre-determined optimal concentration of the Sulfo-CY-5.5 labeled primary antibody. An isotype-matched control antibody labeled with the same dye is used as a negative control.

    • After incubation, sections are washed thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection & Visualization:

    • For direct fluorescence, sections are mounted with an anti-fade mounting medium.

    • The tissue panel is imaged using a fluorescence microscope equipped with appropriate filters for Sulfo-CY-5.5 (Ex: ~675 nm, Em: ~694 nm).

  • Analysis: A board-certified pathologist evaluates all tissues for the presence, location, and intensity of staining. Any specific, unintended binding is documented as potential cross-reactivity.

G cluster_1 TCR-IHC Workflow Tissue Frozen Human Tissue Panel Section Cryosectioning Tissue->Section Fix Fixation & Blocking Section->Fix Incubate Incubate with Sulfo-CY-5.5 Ab Fix->Incubate Wash Wash Steps Incubate->Wash Image Fluorescence Microscopy Wash->Image Analysis Pathologist Evaluation Image->Analysis

Figure 2. Workflow for a Tissue Cross-Reactivity (TCR) study using a fluorescently labeled antibody.

Competitive ELISA for Specificity Profiling

A competitive ELISA is an effective method to quantify the cross-reactivity of an antibody against a panel of related antigens (e.g., protein family members or orthologs from different species).

Methodology:

  • Plate Coating: Microtiter plates are coated with the purified target antigen at an optimal concentration (e.g., 1-5 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • A constant, sub-saturating concentration of the Sulfo-CY-5.5 labeled antibody is prepared.

    • In separate tubes, this labeled antibody is pre-incubated with serial dilutions of the unlabeled target antigen (for the standard curve) or potential cross-reacting antigens.

    • These mixtures are then added to the washed, antigen-coated wells and incubated for 1-2 hours.

  • Washing: The plates are washed thoroughly to remove unbound antibodies.

  • Signal Detection: The fluorescence signal in each well is read using a microplate reader with appropriate excitation and emission filters for Sulfo-CY-5.5.

  • Data Analysis:

    • A standard curve is generated by plotting the fluorescence signal against the concentration of the unlabeled target antigen.

    • The concentration of each potential cross-reactant that causes 50% inhibition of the signal (IC50) is determined.

    • The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

Competing AntigenIC50 (nM)% Cross-Reactivity
Target Antigen X 1.5 100%
Antigen Y (Family Member)1501.0%
Antigen Z (Family Member)2,5000.06%
Unrelated Control Protein> 10,000<0.01%

Conclusion

While both Sulfo-CY-5.5 and Alexa Fluor 680 are excellent choices for antibody labeling, the ultimate performance and specificity of the conjugate must be empirically determined. The choice of dye can influence assay results, with factors like photostability and brightness affecting the signal-to-noise ratio, which is critical for discerning true binding from background noise.[2][3] Studies have shown that Alexa Fluor dyes can be significantly brighter and more photostable than their cyanine counterparts, which may provide an advantage in demanding applications.[2][3] Regardless of the dye selected, rigorous validation using standardized methods like tissue cross-reactivity IHC and competitive ELISA is essential to ensure the reliability and accuracy of data generated with the final labeled antibody.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sulfo-CY-5.5 NHS Ester Tripotassium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of chemical reagents is paramount. Sulfo-CY-5.5 NHS ester tripotassium, a fluorescent cyanine (B1664457) dye, requires careful management throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is essential to ensure laboratory safety, protect the environment, and maintain regulatory compliance.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as protocols may vary.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLaboratory coat

Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder form of the dye.

Disposal Procedures for Different Waste Streams

The correct disposal method for this compound depends on its form: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware.

1. Unused or Expired Solid this compound:

  • Collection: The original vial containing the unused or expired solid product should be placed in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Follow any additional labeling requirements mandated by your institution's EHS department.

  • Disposal: Do not dispose of the solid powder in the regular trash. The sealed and labeled container should be transferred to your institution's chemical waste management facility for proper disposal by a licensed collector.

2. Concentrated Stock Solutions (e.g., in DMSO or H₂O):

  • Collection: All concentrated stock solutions must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.

  • No Drain Disposal: Concentrated solutions of this compound must never be disposed of down the drain.

  • Labeling: Label the waste container with "Hazardous Waste," the chemical name, the solvent used (e.g., DMSO, water), and an approximate concentration.

3. Dilute Aqueous Solutions:

For dilute aqueous solutions, chemical inactivation through hydrolysis of the NHS ester can be performed before collection as hazardous waste.

  • Inactivation Protocol (Hydrolysis):

    • Adjust the pH of the dilute aqueous solution to be slightly basic (pH 8.5-9.0) by adding a suitable buffer, such as sodium bicarbonate. This will facilitate the hydrolysis of the amine-reactive NHS ester.

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis.

  • Collection: After hydrolysis, transfer the inactivated solution to a designated aqueous hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste" and specify the contents as "Hydrolyzed this compound waste."

  • Drain Disposal Caution: While some institutions may permit the drain disposal of very dilute, non-mutagenic fluorescent dyes after inactivation, this must be explicitly confirmed with and approved by your local EHS department.[1] Unauthorized drain disposal can lead to environmental contamination and regulatory violations.

4. Contaminated Labware and Debris (e.g., pipette tips, gloves, vials):

  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.

  • Labeling: The container should be clearly labeled as "Hazardous Solid Waste" and indicate that it contains materials contaminated with "this compound."

Summary of Waste Management

Waste TypeCollection ContainerDisposal Method
Unused/Expired SolidDesignated Hazardous Waste ContainerInstitutional Chemical Waste Program
Concentrated SolutionsSealed, Labeled Hazardous Waste ContainerInstitutional Chemical Waste Program
Dilute Aqueous SolutionsDesignated Aqueous Hazardous Waste ContainerInactivation (Hydrolysis) then Institutional Chemical Waste Program
Contaminated LabwareDesignated Solid Hazardous Waste ContainerInstitutional Chemical Waste Program

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Start: Waste containing This compound waste_type Identify Waste Type start->waste_type solid_powder Unused/Expired Solid Powder waste_type->solid_powder Solid concentrated_solution Concentrated Stock Solution waste_type->concentrated_solution Concentrated Liquid dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Aqueous contaminated_labware Contaminated Labware/Debris waste_type->contaminated_labware Solid Contaminants collect_solid Collect in Designated Hazardous Waste Container solid_powder->collect_solid collect_liquid Collect in Designated Hazardous Liquid Waste Container concentrated_solution->collect_liquid hydrolyze Perform Hydrolysis (pH 8.5-9.0, RT, overnight) dilute_solution->hydrolyze collect_solid_waste Collect in Designated Solid Hazardous Waste Container contaminated_labware->collect_solid_waste ehs_disposal Dispose via Institutional EHS Program collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_aqueous Collect in Designated Aqueous Hazardous Waste Container hydrolyze->collect_aqueous collect_aqueous->ehs_disposal collect_solid_waste->ehs_disposal

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.